2-Chloro-N-(4-methoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUUKMWWYRMCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176847 | |
| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22303-36-2 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22303-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Acetanisidide, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022303362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-p-acetanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22303-36-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-N-(4-methoxyphenyl)acetamide synthesis and crystallization
An In-Depth Technical Guide to the Synthesis and Crystallization of 2-Chloro-N-(4-methoxyphenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and crystallization of this compound, a significant intermediate in the development of medicinal, agrochemical, and pharmaceutical compounds.[1] The document details the underlying chemical principles, a robust, step-by-step synthesis protocol, and an effective crystallization method for obtaining a high-purity product. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the preparation of N-arylacetamides.
Introduction: The Significance of N-Arylacetamides
Amides are fundamental functional groups in organic synthesis and are particularly crucial in the life sciences.[1] Within this class, N-arylacetamides serve as key building blocks for a wide array of biologically active molecules.[1] this compound, the subject of this guide, is a valuable intermediate due to the presence of a reactive chloroacetyl group and a methoxy-substituted phenyl ring, features that allow for further chemical modification. Its synthesis is a classic example of nucleophilic acyl substitution, providing a foundational case study for amide bond formation.
The Synthetic Pathway: The Schotten-Baumann Reaction
The synthesis of this compound is efficiently achieved through the Schotten-Baumann reaction. This method involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3] In this specific application, p-anisidine (4-methoxyaniline) acts as the nucleophilic amine, and chloroacetyl chloride serves as the acylating agent.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The core steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.[3][5]
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, leading to the expulsion of a chloride ion as the leaving group.
-
Deprotonation: A base, in this case, sodium acetate, neutralizes the hydrochloric acid byproduct formed during the reaction.[6] This is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6]
The overall reaction is illustrated below:
Figure 1: General reaction scheme for the synthesis of this compound.
Caption: Reaction workflow for the synthesis.
Experimental Protocol: Synthesis
This protocol is adapted from established and verified laboratory procedures.[1][7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| 4-Methoxyaniline (p-Anisidine) | 123.15 | 5.79 g | 0.047 | Toxic, handle with care.[8] |
| Chloroacetyl Chloride | 112.94 | 5.31 g (3.7 mL) | 0.047 | Corrosive and toxic.[9][10] |
| Glacial Acetic Acid | 60.05 | 40 mL | - | Solvent. |
| Sodium Acetate | 82.03 | 3.85 g | 0.047 | Base. |
| Deionized Water | 18.02 | As needed | - | For washing. |
| Ethanol | 46.07 | As needed | - | For recrystallization. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reactant Dissolution: Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in a 100 mL round-bottom flask.[1]
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Addition of Acyl Chloride: While stirring, add chloroacetyl chloride (0.047 mol) dropwise to the cooled solution.[1] Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Precipitation: Add a solution of sodium acetate (35 mL) to the reaction mixture.[1] A solid precipitate should appear.
-
Isolation: Continue stirring for another 30 minutes to ensure complete precipitation.[1] Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid with cold water to remove any remaining salts and acetic acid.[7]
-
Drying: Dry the product, for instance, in a desiccator. The expected yield is approximately 80%.[1]
Crystallization: Purification of the Product
Crystallization is a critical step to purify the crude product by removing impurities. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. Ethanol is an effective solvent for the recrystallization of this compound.[1][7]
Crystallization Workflow
Caption: Step-by-step crystallization workflow.
Step-by-Step Crystallization Protocol
-
Solvent Selection: Place the crude this compound in a clean Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol to the flask while heating gently (e.g., on a hot plate) and swirling, until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. The final product should be colorless crystals.[7]
Product Characterization
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.
| Property | Expected Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [11] |
| Molar Mass | 199.63 g/mol | [11] |
| Appearance | Colorless crystals | [7] |
| Melting Point | 125.5-127.2 °C (398.6–400.3 K) | [1] |
| FT-IR (cm⁻¹) | ~3292 (N-H), ~1660 (C=O), ~827 (C-Cl) | [1][7] |
| ¹H NMR (DMSO-d₆) δ (ppm) | ~10.23 (s, 1H, NH), ~7.5-6.93 (m, 4H, Ar-H), ~4.24 (s, 2H, CH₂), ~3.74 (s, 3H, OCH₃) | [7] |
| ¹³C NMR (DMSO-d₆) δ (ppm) | ~164.13 (C=O), ~155.51 (C-O), ~131.53 (C-N), ~120.92-113.92 (Ar-C), ~55.23 (OCH₃), ~43.48 (CH₂) | [7] |
Safety and Handling
-
p-Anisidine: This compound is toxic and a suspected carcinogen.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[9][10] It is a lachrymator and causes severe burns.[9] All manipulations should be performed in a fume hood, and appropriate PPE is mandatory.
-
General Precautions: The synthesis should be carried out by trained personnel in a laboratory setting with access to safety showers and eyewash stations.
Conclusion
The synthesis and crystallization of this compound is a well-established and reproducible process. By understanding the underlying Schotten-Baumann reaction mechanism and adhering to the detailed protocols for synthesis and purification, researchers can reliably obtain a high-purity product. This guide provides the necessary technical details and safety considerations to empower scientists in their pursuit of novel chemical entities for pharmaceutical and other applications.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. byjus.com [byjus.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. p-Anisidine - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. kscl.co.in [kscl.co.in]
- 11. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(4-methoxyphenyl)acetamide is a member of the N-arylacetamide class of organic compounds, which are recognized as significant intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical products.[1][2] The presence of a reactive chloroacetyl group and a methoxy-substituted phenyl ring imparts a unique combination of chemical reactivity and structural characteristics, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, structural features, and analytical characterization.
Chemical Identity and Molecular Structure
This compound is systematically named and can be identified by several key descriptors.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 22303-36-2[3] |
| Molecular Formula | C₉H₁₀ClNO₂[3] |
| Molecular Weight | 199.63 g/mol [3] |
| InChI | InChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)[3] |
| InChIKey | RLUUKMWWYRMCPY-UHFFFAOYSA-N[3] |
| SMILES | COC1=CC=C(C=C1)NC(=O)CCl[3] |
| Synonyms | 2-Chloro-p-acetanisidide, N-(Chloroacetyl)-p-anisidide, N-(4-Anisyl)chloroacetamide[3] |
The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise details of its three-dimensional arrangement.[1][4]
Caption: 2D structure of this compound.
Crystallographic Data
The crystal structure reveals that the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane by approximately 28.87°.[1][4] The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯O, and C—H⋯Cl interactions, which form a three-dimensional supramolecular architecture.[1][4] Hirshfeld surface analysis indicates that C⋯H/H⋯C interactions are the most significant contributors to the overall intermolecular contacts (33.4%).[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Melting Point | 125.45–127.15 °C (398.6–400.3 K) | [4][5] |
| Boiling Point (Predicted) | 378.5 ± 27.0 °C | [6] |
| pKa (Predicted) | 12.31 ± 0.70 | [7] |
| LogP (Computed) | 1.7 | [3] |
Solubility:
Qualitative assessments indicate that this compound exhibits low solubility in water and higher solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[4] Quantitative solubility data in common laboratory solvents is not extensively reported in the literature. The solubility is expected to be influenced by factors such as temperature and the pH of the medium.[4]
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of this compound involves the acylation of 4-methoxyaniline with chloroacetyl chloride.[1]
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound [1]
-
Dissolution: Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in a suitable reaction vessel.
-
Cooling: Place the reaction vessel in an ice bath to cool the solution.
-
Acylation: Add chloroacetyl chloride (0.047 mol) portion-wise to the cooled solution under constant stirring. The addition should be controlled to manage the exothermic reaction.
-
Precipitation: After the addition is complete, add a solution of sodium acetate (35 mL) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for approximately 30 minutes, during which a solid precipitate will form.
-
Isolation: Filter the resulting solid and wash it with cold water to remove any remaining salts and impurities.
-
Purification: Dry the crude product and recrystallize it from ethanol to obtain colorless crystals of this compound. A typical yield for this reaction is around 80%.[4]
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the presence of a labile chlorine atom. The chloroacetamide moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be displaced by a variety of nucleophiles. This reactivity makes it a valuable precursor for the synthesis of more complex molecules and heterocyclic systems.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR (DMSO-d₆) | δ (ppm): 10.23 (s, 1H, NH), 7.50-6.93 (m, 4H, Ar-H), 4.24 (s, 2H, CH₂), 3.74 (s, 3H, OCH₃)[5] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 164.13 (C=O), 155.51 (C-O), 131.53 (C-N), 120.92-113.92 (Ar-C), 55.23 (OCH₃), 43.48 (CH₂)[5] |
| FT-IR (ATR, cm⁻¹) | ν: 3292 (N-H stretch), 3073 (C-H aromatic stretch), 2959 (C-H aliphatic stretch), 1660 (C=O stretch, Amide I), 1029 (N-C stretch), 827 (C-Cl stretch)[5] |
| Mass Spectrometry (ESI-MS) | m/z: Calculated for C₉H₁₀ClNO₂: 199.04; Found: 199.0105 [M]⁺. The presence of a chlorine atom results in a characteristic isotopic pattern with a peak at M+2.[5] |
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9][10]
First Aid Measures: [8][10][11]
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention.
-
Skin Contact: In case of contact, wash the affected area thoroughly with soap and water.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. The information presented, from its molecular structure and synthesis to its analytical characterization and safety precautions, is intended to serve as a valuable resource for researchers and professionals in the field. While a considerable amount of data is available, further experimental investigation into its quantitative solubility in various solvents, experimental LogP, and detailed stability profile would provide a more complete understanding of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2-Chloro-N-(2-methoxyphenyl)acetamide | C9H10ClNO2 | CID 41647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 22303-36-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aaronchem.com [aaronchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
molecular structure and crystal packing of 2-Chloro-N-(4-methoxyphenyl)acetamide
An In-Depth Technical Guide to the Molecular Structure and Crystal Packing of 2-Chloro-N-(4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Unveiling the Supramolecular Architecture of a Bio-significant Scaffold
N-arylacetamides are a cornerstone in the synthesis of a vast array of medicinal, agrochemical, and pharmaceutical compounds.[1][2] Their chemical versatility and biological relevance make a thorough understanding of their solid-state structure paramount for predicting and tuning their physicochemical properties. This guide provides a comprehensive analysis of the molecular and supramolecular architecture of this compound (C₉H₁₀ClNO₂), a molecule of significant interest. By delving into its crystal structure, we gain critical insights into the non-covalent interactions that govern its packing, which in turn influence properties such as solubility, stability, and bioavailability. This document serves as a technical resource, elucidating the causal relationships between molecular conformation, intermolecular forces, and the resulting three-dimensional crystal lattice.
Part 1: Molecular Conformation and Geometry
The molecular structure of this compound reveals a nuanced interplay of steric and electronic effects that dictate its overall conformation.[1][2][3]
Planarity and Torsional Strain
The molecule exhibits a distinct conformational preference. The methoxy group lies nearly coplanar with the phenyl ring, as evidenced by the C7—C6—O2—C9 torsion angle of approximately -174.61°.[1][2] This planarity suggests significant resonance stabilization between the methoxy group's lone pair and the aromatic system.
In stark contrast, the acetamido group is considerably twisted out of the phenyl ring's plane, with a dihedral angle of about 28.87°.[1][2][3] This deviation from planarity is a critical structural feature, likely arising from steric hindrance between the chloroacetyl group and the aromatic ring. The nitrogen atom of the amide group (N1) maintains a planar sp² hybridization, with the sum of the angles around it being 360.0°.[1][2]
The conformation about the C1-C2 bond is described as a +synclinal (+gauche) conformation, with a Cl1—C1—C2—O1 torsion angle of 52.89°.[2]
Part 2: The Supramolecular Symphony: Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is a masterclass in the cooperative nature of non-covalent interactions, resulting in a stable, three-dimensional lattice.[1][3] The key interactions are detailed below.
Hydrogen Bonding Network
A robust network of hydrogen bonds forms the primary scaffolding of the crystal structure.
-
N—H⋯O Hydrogen Bonds: These are the most prominent interactions, where the amide hydrogen (N1—H1) forms a hydrogen bond with the carbonyl oxygen (O1) of an adjacent molecule.[1][2] These interactions link the molecules into helical chains that propagate along the crystallographic 2₁ axes.[1][2]
-
C—H⋯O Hydrogen Bonds: Weaker C—H⋯O interactions further stabilize the structure. Specifically, a hydrogen atom on the chloroacetyl group (C1—H1A) interacts with the methoxy oxygen (O2) of a neighboring molecule, linking the aforementioned helical chains to form layers parallel to the ab plane.[1][2]
-
C—H⋯Cl Hydrogen Bonds: These interactions play a crucial role in connecting the layers of molecules. A hydrogen atom on the phenyl ring (C4—H4) forms a weak hydrogen bond with the chlorine atom (Cl1) of an adjacent molecule, thus extending the structure into three dimensions.[1][2]
C—H⋯π Interactions
Further contributing to the three-dimensional assembly are C—H⋯π(ring) interactions.[1][3] Specifically, a hydrogen atom from a methoxy group (C9—H9B) interacts with the π-system of the phenyl ring of a neighboring molecule.[1][2]
Absence of π–π Stacking
It is noteworthy that despite the presence of aromatic rings, there are no significant π–π stacking interactions observed in the crystal structure. The shortest distance between parallel phenyl rings is 5.1075 Å, which is too great for effective π–π stacking.[1][2]
Hirshfeld Surface Analysis: A Quantitative View of Intermolecular Contacts
Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular interactions. The major contributors to the crystal packing are:
This analysis underscores the predominance of hydrogen-based contacts in stabilizing the crystal lattice.
Part 3: Experimental and Crystallographic Data
The structural elucidation of this compound was achieved through single-crystal X-ray diffraction.
Synthesis and Crystallization Protocol
The synthesis of the title compound is achieved through the reaction of 4-methoxyaniline with chloroacetyl chloride in acetic acid, followed by precipitation and recrystallization from ethanol.[1][2]
Step-by-Step Synthesis:
-
Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in an ice bath.
-
Add chloroacetyl chloride (0.047 mol) portionwise while stirring.
-
After the reaction, add a 35 mL solution of sodium acetate. A solid precipitate will form after approximately 30 minutes of stirring at room temperature.
-
Filter the resulting solid and wash it with cold water.
-
Dry the solid and recrystallize it from ethanol to obtain colorless crystals of this compound.
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3149 (13) |
| b (Å) | 10.0120 (12) |
| c (Å) | 8.9860 (18) |
| β (°) | 99.60 (3) |
| Volume (ų) | 842.7 (3) |
| Z | 4 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Note: Specific crystallographic parameters such as R-factor are detailed in the primary literature.[4]
Part 4: Visualizing the Structural Landscape
Experimental Workflow for Structural Elucidation
Caption: Workflow for the synthesis and structural analysis of this compound.
Key Intermolecular Interactions in the Crystal Packing
Caption: Diagram of the key intermolecular interactions in the crystal packing of the title compound.
Conclusion
The solid-state architecture of this compound is defined by a twisted molecular conformation and a sophisticated three-dimensional network of N—H⋯O, C—H⋯O, C—H⋯Cl, and C—H⋯π interactions. This detailed structural understanding is fundamental for drug development professionals and researchers, as it provides a rational basis for modulating the solid-state properties of this important class of compounds. The insights presented herein are crucial for formulation science, polymorphism screening, and the rational design of new N-arylacetamide derivatives with tailored properties.
References
Spectroscopic Fingerprinting of 2-Chloro-N-(4-methoxyphenyl)acetamide: A Guide for Researchers
An In-depth Technical Guide for the Structural Elucidation of a Key Synthetic Intermediate
Introduction
2-Chloro-N-(4-methoxyphenyl)acetamide is a versatile bifunctional molecule of significant interest in organic synthesis. It serves as a crucial building block for the preparation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to confidently identify and characterize this important synthetic intermediate.
Molecular Structure and Key Features
The molecular structure of this compound, with the chemical formula C₉H₁₀ClNO₂, consists of a central acetamide linkage connecting a chloroacetyl group to a 4-methoxyphenyl (or p-anisidine) moiety.[3] This arrangement of functional groups gives rise to a unique spectroscopic signature that can be definitively identified through a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The spectrum, typically recorded in a deuterated solvent such as DMSO-d₆, reveals key chemical shifts and coupling patterns that are diagnostic of the compound's structure.[1][4][5]
A singlet at approximately 10.23 ppm is attributed to the amide proton (N-H).[1][4][5] The aromatic protons on the 4-methoxyphenyl ring typically appear as a multiplet between 6.93 and 7.5 ppm, integrating to four protons.[1][4][5] A sharp singlet corresponding to the two protons of the chloromethyl group (Cl-CH₂) is observed around 4.24 ppm.[1][4][5] Finally, the three protons of the methoxy group (O-CH₃) give rise to a singlet at approximately 3.74 ppm.[1][4][5]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide (N-H) | ~10.23 | Singlet | 1H |
| Aromatic (Ar-H) | ~6.93-7.5 | Multiplet | 4H |
| Chloromethyl (Cl-CH₂) | ~4.24 | Singlet | 2H |
| Methoxy (O-CH₃) | ~3.74 | Singlet | 3H |
Table 1: Summary of ¹H NMR data for this compound in DMSO-d₆.[1][4][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the amide group is typically the most deshielded, appearing at approximately 164.13 ppm.[1][4][5] The aromatic carbons of the 4-methoxyphenyl ring resonate in the region of 113.92-155.51 ppm, with the carbon attached to the oxygen of the methoxy group (C-O) appearing at the lower field end of this range (~155.51 ppm) and the carbon attached to the nitrogen (C-N) at around 131.53 ppm.[1][4][5] The carbon of the methoxy group (O-CH₃) gives a signal at approximately 55.23 ppm, while the chloromethyl carbon (Cl-CH₂) is observed at around 43.48 ppm.[1][4][5]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~164.13 |
| Aromatic (C-O) | ~155.51 |
| Aromatic (C-N) | ~131.53 |
| Aromatic (C-H) | ~113.92-120.92 |
| Methoxy (O-CH₃) | ~55.23 |
| Chloromethyl (Cl-CH₂) | ~43.48 |
Table 2: Summary of ¹³C NMR data for this compound in DMSO-d₆.[1][4][5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and other key functionalities.
A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is observed around 3292 cm⁻¹.[1][4][5] The C=O stretching vibration of the amide group (Amide I band) gives rise to a strong, sharp peak at approximately 1660 cm⁻¹.[1][4][5] The aromatic C-H stretching vibrations are typically seen around 3073 cm⁻¹, while the aliphatic C-H stretching of the chloromethyl and methoxy groups appears around 2959 cm⁻¹.[1][4][5] The C-N stretching of the amide is observed at approximately 1029 cm⁻¹, and the C-Cl stretching vibration is found around 827 cm⁻¹.[1][4][5]
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | ~3292 |
| C-H Stretch (Aromatic) | ~3073 |
| C-H Stretch (Aliphatic) | ~2959 |
| C=O Stretch (Amide I) | ~1660 |
| N-C Stretch (Amide) | ~1029 |
| C-Cl Stretch | ~827 |
Table 3: Key IR absorption bands for this compound.[1][4][5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight, confirming the elemental composition. The calculated monoisotopic mass for C₉H₁₀ClNO₂ is 199.0399, and the experimentally observed value is typically very close to this, for example, 199.0105.[1][4][5] The mass spectrum will also exhibit a characteristic isotopic pattern for a chlorine-containing compound, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 4-methoxyaniline with chloroacetyl chloride.[1][6]
Materials:
-
4-methoxyaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate solution
-
Ethanol
Procedure:
-
Dissolve 4-methoxyaniline (0.047 mol) in 40 mL of glacial acetic acid in an ice bath.
-
Add chloroacetyl chloride (0.047 mol) portion-wise to the stirred solution.
-
After the addition is complete, add 35 mL of sodium acetate solution.
-
Continue stirring at room temperature for 30 minutes, during which a solid precipitate will form.
-
Filter the resulting solid and wash it with cold water.
-
Dry the solid and recrystallize it from ethanol to obtain colorless crystals of this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃.
-
Tetramethylsilane (TMS) is used as an internal standard.
IR Spectroscopy:
-
IR spectra can be obtained using an FTIR spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed as a thin film.
Mass Spectrometry:
-
High-resolution mass spectra are typically acquired using an ESI-TOF or a similar high-resolution mass analyzer.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The detailed spectroscopic data and protocols presented in this guide serve as a reliable reference for researchers, ensuring the accurate identification and quality control of this important synthetic intermediate. Adherence to these analytical methodologies is crucial for maintaining scientific integrity and achieving reproducible results in synthetic chemistry and drug development.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of 2-Chloro-N-(4-methoxyphenyl)acetamide and Its Derivatives
Abstract
The acetamide scaffold represents a cornerstone in medicinal chemistry, serving as a fundamental structural motif in a multitude of biologically active compounds. Within this broad class, 2-Chloro-N-(4-methoxyphenyl)acetamide and its derivatives have emerged as a focal point of research, demonstrating a remarkable spectrum of activities ranging from antimicrobial and antifungal to anticancer effects. This technical guide provides an in-depth analysis of the synthesis, biological properties, and mechanisms of action associated with these compounds. We will explore their efficacy against drug-resistant pathogens, their cytotoxic potential against various cancer cell lines, and prospective anti-inflammatory applications. This document synthesizes current research to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Versatility of the Acetamide Scaffold
Amides, and particularly N-arylacetamides, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their structural and electronic properties allow for diverse intermolecular interactions, making them ideal candidates for targeting a wide array of biological macromolecules. The compound this compound, a specific N-arylacetamide, combines several key features: a reactive chloroacetyl group, a central amide linkage, and a methoxy-substituted phenyl ring. This combination gives rise to a versatile molecule with significant therapeutic potential. The presence of the α-chloro group, in particular, has been shown to be crucial for enhancing the biological activity of many acetamide derivatives, a theme that will be explored throughout this guide.[2]
Synthesis and Characterization
The synthesis of the parent compound, this compound, is a straightforward and efficient process, typically achieved through the acylation of 4-methoxyaniline.
General Synthetic Pathway
The most common route involves the reaction of 4-methoxyaniline with chloroacetyl chloride in a suitable solvent like acetic acid or acetone.[1][3] A base, such as sodium acetate or triethylamine, is often used to neutralize the hydrogen chloride gas formed during the reaction.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
N-Arylacetamides: A Versatile Scaffold for Modern Therapeutics
An In-depth Technical Guide for Drug Development Professionals
Abstract
The N-arylacetamide moiety is a cornerstone in medicinal chemistry, distinguished by its remarkable versatility and presence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive exploration of the therapeutic potential of N-arylacetamides, moving beyond a simple catalog of applications to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and critical experimental methodologies that drive their development. We will examine their established and emerging roles as analgesics, anti-inflammatory agents, anticonvulsants, and anticancer therapeutics, offering field-proven insights and detailed protocols to empower researchers in their quest for novel drug candidates. This document is structured to serve as a practical and authoritative resource for scientists navigating the complexities of drug discovery with this privileged scaffold.
The N-Arylacetamide Scaffold: A Foundation for Diverse Bioactivity
The structural simplicity of the N-arylacetamide core—an acetamide group linked to an aryl ring—belies its profound chemical and biological significance. This arrangement provides an ideal balance of rigidity and flexibility, with the amide bond acting as a stable, planar hydrogen-bond donor/acceptor unit and the aryl ring offering a large surface for van der Waals interactions and a platform for diverse chemical modifications. These modifications are crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties, allowing for the optimization of potency, selectivity, and metabolic stability.[1] The journey from a simple chemical entity to a targeted therapeutic is one of iterative design, synthesis, and testing, a workflow elegantly suited to the chemical tractability of the N-arylacetamide scaffold.
Caption: Iterative workflow for N-arylacetamide drug discovery.
Analgesic and Anti-inflammatory Applications
The management of pain and inflammation remains a significant clinical challenge, and N-arylacetamides have emerged as a promising class of non-opioid analgesics. Their mechanisms often involve the modulation of key pathways in the inflammatory cascade and nociceptive signaling.
Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH) Inhibition
A primary mechanism for the analgesic and anti-inflammatory effects of certain N-arylacetamides is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3] By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which then enhances the activation of cannabinoid receptors (CB1 and CB2).[3] This leads to a hypoalgesic phenotype without the significant psychoactive side effects associated with direct CB1 agonists.[2][3] The development of potent and selective FAAH inhibitors is a major goal in pain management.[2][4]
Caption: FAAH inhibition by N-arylacetamides boosts anandamide levels.
Experimental Protocol: Adjuvant-Induced Arthritis (AIA) Model
To assess the anti-arthritic and anti-inflammatory potential of novel N-arylacetamide derivatives, the AIA model in rats is a robust and widely accepted preclinical assay.[5]
Objective: To evaluate the efficacy of a test N-arylacetamide in reducing inflammation and arthritic symptoms.
Methodology:
-
Induction of Arthritis: Adult female Sprague-Dawley rats are injected intradermally at the base of the tail with 0.1 mL of Freund's Complete Adjuvant.
-
Grouping and Treatment: Animals are randomly assigned to groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (e.g., 5 and 10 mg/kg). Treatment (oral or i.p.) begins on the day of adjuvant injection and continues for a specified period (e.g., 21 days).
-
Monitoring Paw Edema: The volume of the hind paws is measured using a plethysmometer at regular intervals (e.g., days 0, 7, 14, 21) to quantify inflammation.
-
Body Weight Measurement: Animals are weighed regularly as a general indicator of health and systemic inflammation.[5]
-
Biomarker Analysis: At the end of the study, blood is collected. Serum is used to quantify levels of pro-inflammatory cytokines such as TNF-α and IL-1β via ELISA.[5]
-
Oxidative Stress Markers: Plasma or tissue homogenates can be used to measure markers of oxidative stress like nitric oxide and glutathione levels.[5]
Self-Validation and Expected Outcomes:
-
Vehicle Control: Should exhibit a significant increase in paw volume and elevated cytokine levels.
-
Positive Control: Should significantly attenuate the increase in paw volume and reduce cytokine levels compared to the vehicle control.
-
Test Compound: An effective compound will demonstrate a dose-dependent reduction in paw edema and serum TNF-α/IL-1β levels, validating its anti-inflammatory properties.[5]
| Compound | Dose (mg/kg) | Paw Edema Reduction (%) | TNF-α Reduction (%) |
| Vehicle | - | 0 | 0 |
| Indomethacin | 5 | 55 ± 5 | 60 ± 6 |
| N-(2-hydroxyphenyl) acetamide[5] | 5 | 35 ± 4 | 40 ± 5 |
| N-(2-hydroxyphenyl) acetamide[5] | 10 | 50 ± 6 | 52 ± 7 |
Anticonvulsant Activity
N-arylacetamide derivatives represent a fertile ground for the discovery of novel anticonvulsant agents for the treatment of epilepsy.[6][7] Structure-activity relationship studies have shown that modifications to both the aryl ring and the acetamide nitrogen can profoundly influence efficacy and neurotoxicity.[8][9]
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
A key mechanism for many anticonvulsant drugs is the modulation of neuronal voltage-gated sodium channels (VGSCs).[7] By binding to the channel, these drugs stabilize its inactive state, thereby reducing the repetitive firing of neurons that characterizes seizure activity. This action is use-dependent, meaning the drugs have a higher affinity for channels that are frequently opening and closing, as occurs during a seizure.
Caption: N-arylacetamides can block seizures by stabilizing VGSCs.
Experimental Protocol: Anticonvulsant Screening
The initial identification of anticonvulsant activity is typically performed using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in mice, as established by the Anticonvulsant Screening Program.[8]
Objective: To assess the anticonvulsant efficacy and neurotoxicity of a test compound.
Methodology:
-
Animal Preparation: Male Swiss mice are administered the test compound intraperitoneally (i.p.).
-
Maximal Electroshock (MES) Test:
-
At a predetermined time after drug administration (e.g., 30 min, 4 h), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s).[6]
-
The endpoint is the abolition of the hind limb tonic extensor component of the seizure. Protection is defined as the absence of this response.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
The endpoint is the failure to observe a 5-second episode of clonic spasms within a 30-minute observation period.
-
-
Neurotoxicity (Rotorod Test):
-
Mice are placed on a rotating rod (e.g., 6 rpm). Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period.[8]
-
-
Data Analysis: The median effective dose (ED₅₀) for protection in the MES/scPTZ tests and the median toxic dose (TD₅₀) from the rotorod test are calculated. The Protective Index (PI = TD₅₀/ED₅₀) is determined as a measure of the drug's therapeutic window.[8] A higher PI is desirable.
| Compound ID[8] | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotorod TD₅₀ (mg/kg) | Protective Index (PI) |
| 5d | 28.6 | >100 | 315.2 | >11.0 |
| 5j | 9.2 | >100 | 421.6 | 45.8 |
| 5t | 35.1 | >100 | 298.5 | 8.5 |
| Phenytoin | 8.9 | >100 | 68.5 | 7.7 |
Anticancer Applications
The search for novel anticancer agents has led to the investigation of N-arylacetamides, which can interact with targets crucial for cancer cell proliferation and survival.[10][11]
Mechanism of Action: Targeting Arylamine N-acetyltransferase 1 (NAT1)
Arylamine N-acetyltransferase 1 (NAT1) is an enzyme involved in the metabolism of various compounds.[12] Crucially, NAT1 is upregulated in several types of cancer, including breast and prostate cancer. Its overexpression is linked to increased cancer cell survival, proliferation, and resistance to chemotherapy.[12] This makes NAT1 an attractive and viable target for drug development. N-arylacetamide-based inhibitors can be designed to selectively block the active site of NAT1, thereby disrupting its pro-survival functions and potentially re-sensitizing cancer cells to other therapies.
Caption: N-arylacetamides can inhibit the pro-survival function of NAT1.
Experimental Protocol: In Vitro Anticancer Assay
The primary evaluation of anticancer activity is conducted using a panel of human tumor cell lines.[10]
Objective: To determine the cytotoxic/cytostatic effect of a test N-arylacetamide against various cancer cell lines.
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., from the NCI-60 panel, including lines for leukemia, lung, colon, breast cancer, etc.) are cultured in appropriate media.[10][13]
-
Compound Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. They are then treated with the test compound over a range of concentrations for a specified duration (e.g., 48-72 hours).
-
Viability Assessment (MTS/MTT Assay):
-
A solution of MTS (or MTT) reagent is added to each well.
-
Viable cells with active metabolism convert the reagent into a colored formazan product.
-
The absorbance is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell growth is calculated relative to untreated control cells. The data is used to determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) for each cell line.[10]
Other Therapeutic Applications
The versatility of the N-arylacetamide scaffold extends to other important therapeutic areas.
-
Urease Inhibition: N-arylacetamide derivatives have been synthesized and shown to be potent inhibitors of urease.[14][15] This is particularly relevant for combating infections by urease-dependent bacteria like Helicobacter pylori, a major cause of gastritis and stomach ulcers.[14]
-
Sigma (σ) Receptor Ligands: A series of N-(1-benzylpiperidin-4-yl)arylacetamides have demonstrated high affinity and selectivity for the σ₁ receptor.[16][17] As σ₁ receptors are implicated in a variety of CNS disorders, including schizophrenia, depression, and neurodegenerative diseases, these compounds represent valuable leads for novel psychotropic and neuroprotective agents.[16]
Conclusion
The N-arylacetamide scaffold continues to prove its value as a "privileged structure" in medicinal chemistry. Its synthetic accessibility and the rich structure-activity relationship data available make it an ideal starting point for developing novel therapeutics. From alleviating pain and inflammation through FAAH inhibition to controlling seizures via ion channel modulation and combating cancer by targeting novel enzymes like NAT1, the potential applications are both broad and profound. The experimental frameworks and mechanistic insights provided in this guide are intended to equip drug development professionals with the knowledge to harness the full potential of this remarkable chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 11. mdpi.com [mdpi.com]
- 12. Arylamine N-acetyltransferase 1: a novel drug target in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Nanomaterials of Group XIV Elements of Periodic Table in Breast Cancer Treatment [mdpi.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Hirshfeld surface analysis of 2-Chloro-N-(4-methoxyphenyl)acetamide
An In-Depth Technical Guide to Hirshfeld Surface Analysis of 2-Chloro-N-(4-methoxyphenyl)acetamide
Authored by: A Senior Application Scientist
This guide provides a comprehensive, in-depth exploration of Hirshfeld surface analysis as applied to the molecule this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage this powerful computational tool for a nuanced understanding of intermolecular interactions in the crystalline state. We will move beyond a simple procedural outline to explain the causality behind the analysis, ensuring a self-validating and authoritative understanding of the methodology and its interpretation.
The Conceptual Core of Hirshfeld Surface Analysis
Before delving into the specific analysis of this compound, it is crucial to understand the theoretical foundation of the Hirshfeld surface. The method, pioneered by Mark Spackman and Dylan Jayatilaka, offers a unique way to partition crystal space and visualize the intricate network of intermolecular interactions that govern molecular packing.[1]
The Hirshfeld surface is defined as the region in space where the contribution to the pro-crystal electron density from the molecule of interest (the pro-molecule) is equal to the contribution from all other molecules in the crystal.[2] This isosurface, typically set at a 0.5 electron density contour, provides a boundary that encapsulates the molecule, and its shape is intrinsically influenced by the surrounding molecular environment.[2] By mapping various properties onto this surface, we can quantitatively and qualitatively analyze the nature and strength of intermolecular contacts.
The primary software for this analysis is CrystalExplorer, a powerful and user-friendly program that integrates the necessary quantum mechanical calculations and visualization tools.[3][4][5] This guide will reference workflows achievable within this software environment.
The Subject Molecule: this compound
This compound (C₉H₁₀ClNO₂) is a member of the N-arylacetamide family, a class of compounds that are significant intermediates in the synthesis of medicinal, pharmaceutical, and agrochemical products.[6][7] Understanding the supramolecular architecture of this molecule is vital for predicting its physical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.
A 2022 study by Missioui et al. elucidated the crystal structure of this compound, revealing a three-dimensional network stabilized by a combination of N—H···O, C—H···O, and C—H···Cl hydrogen bonds, along with C—H···π interactions.[6][7] This published crystal structure, available as a Crystallographic Information File (CIF), serves as the essential input for our analysis.
Experimental Protocol: Generating and Analyzing Hirshfeld Surfaces
This section provides a detailed, step-by-step methodology for conducting a using the CrystalExplorer software.
Prerequisites:
-
Software: CrystalExplorer (version 17.5 or later is recommended).[4]
-
Input File: The Crystallographic Information File (CIF) for this compound. This can be obtained from the Cambridge Structural Database (CSD) or the supplementary materials of the relevant publication.[6]
Step-by-Step Workflow:
-
Launch CrystalExplorer and Load the CIF:
-
Open the CrystalExplorer application.
-
Navigate to File > Open and select the CIF file for this compound.
-
The software will display the unit cell and the molecule of interest.
-
-
Generate the Hirshfeld Surface:
-
Select a molecule within the unit cell.
-
Click the "Hirshfeld Surface" icon in the toolbar or navigate to Calculate > Hirshfeld Surface.
-
A default Hirshfeld surface will be generated around the selected molecule.
-
-
Map Properties onto the Surface:
-
In the "Surfaces" window, you can select different properties to map onto the generated surface. The most critical property for initial analysis is d_norm.
-
d_norm (Normalized Contact Distance): This property combines the distances from any point on the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. It provides an immediate visual representation of intermolecular contacts.
-
Other important properties to map include the Shape Index and Curvedness, which are useful for identifying specific types of interactions like π-π stacking.
-
-
Generate 2D Fingerprint Plots:
-
With the Hirshfeld surface generated, click the "2D Fingerprint Plot" icon or navigate to Calculate > 2D Fingerprint Plot.
-
This generates a plot of d_e versus d_i, which summarizes all intermolecular contacts on the surface.
-
To analyze specific interactions, use the "Decompose Fingerprint" option. This allows you to isolate and quantify the contribution of specific atom pairs (e.g., O···H, Cl···H, C···H) to the overall crystal packing.
-
-
Quantify Interactions:
-
The decomposed fingerprint plots provide the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. Record these values for a quantitative summary.
-
Below is a diagram illustrating the logical workflow of this process.
Caption: Workflow for Hirshfeld Surface Analysis using CrystalExplorer.
Results and Interpretation for this compound
By applying the protocol above, we can analyze the intermolecular interactions that define the crystal structure of the title compound. The results align with the findings of Missioui et al.[6]
The d_norm Surface: A Visual Map of Interactions
The Hirshfeld surface mapped with d_norm provides a powerful visualization of close contacts.
-
Red Regions: Indicate contacts shorter than the sum of van der Waals radii, representing the strongest intermolecular interactions. For this compound, distinct red spots correspond to the N—H···O and C—H···O hydrogen bonds that are fundamental to its crystal packing.[6][7]
-
White Regions: Represent contacts approximately equal to the van der Waals separation.
-
Blue Regions: Indicate contacts longer than the van der Waals separation, signifying weaker interactions.
The d_norm surface clearly highlights the hydrogen-bonding motifs, showing the amide N-H group donating to the carbonyl oxygen of a neighboring molecule, and weaker C-H donors interacting with both oxygen and chlorine acceptors.
2D Fingerprint Plots: Quantifying the Supramolecular Synthons
The 2D fingerprint plot is a scatter plot of d_e vs. d_i, where the color intensity reflects the frequency of occurrence of that particular contact type.[8] Decomposing this plot allows for a quantitative breakdown of the interactions.
The diagram below illustrates the relationship between the Hirshfeld surface properties and their interpretation.
Caption: Interpreting Hirshfeld properties to identify interactions.
The quantitative contributions of the most significant intermolecular contacts for this compound are summarized in the table below, based on the data reported by Missioui et al.[6]
| Intermolecular Contact | Contribution to Hirshfeld Surface Area (%) |
| C···H / H···C | 33.4% |
| H···H | 24.1% |
| O···H / H···O | 18.2% |
| Cl···H / H···Cl | 13.6% |
| C···C | 4.8% |
| N···H / H···N | 2.1% |
This quantitative data confirms that while hydrogen bonds (O···H and Cl···H) are structurally directive, the more numerous and weaker van der Waals contacts (C···H and H···H) collectively make up the largest portion of the molecular surface, highlighting their critical role in stabilizing the overall crystal packing.
Shape Index and Curvedness
-
Shape Index: This property is particularly sensitive to the shape of the surface. Complementary red (hollows) and blue (bumps) triangular patches are indicative of π-π stacking interactions.[2]
-
Curvedness: Large, flat green areas on the curvedness map also suggest planar stacking.[9]
For this compound, the analysis of these surfaces reveals no significant features corresponding to π-π stacking. This is consistent with the crystallographic data, which shows the shortest distance between parallel phenyl rings to be 5.1075 Å, a distance too great for effective π-π interactions.[6]
Conclusion: From Visualization to Insight
Hirshfeld surface analysis provides an indispensable bridge between raw crystallographic data and a chemically intuitive understanding of molecular packing. For this compound, this analysis visually and quantitatively confirms a supramolecular architecture dominated by a network of hydrogen bonds and complemented by extensive van der Waals forces. The absence of π-π stacking is also unequivocally demonstrated.
For professionals in drug development, this level of detailed interaction analysis is crucial. It informs predictions of solid-state properties, aids in polymorph screening, and provides a rational basis for crystal engineering efforts aimed at optimizing the physicochemical characteristics of active pharmaceutical ingredients. By integrating Hirshfeld surface analysis into the characterization workflow, researchers can gain deeper, more actionable insights into the behavior of crystalline materials.
References
- 1. CrystalExplorer - Wikipedia [en.wikipedia.org]
- 2. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystalexplorer.net [crystalexplorer.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. crystalexplorer.net [crystalexplorer.net]
- 9. matec-conferences.org [matec-conferences.org]
A Comprehensive Technical Guide to the Synthesis of N-Arylacetamides
For Researchers, Scientists, and Drug Development Professionals
The N-arylacetamide structural motif is a cornerstone in modern medicinal chemistry and materials science.[1] Its prevalence in a wide array of biologically active compounds underscores the critical importance of efficient and versatile synthetic methodologies.[1] This in-depth guide provides a detailed exploration of the core synthetic strategies for constructing N-arylacetamides, offering field-proven insights and step-by-step protocols to empower researchers in their scientific endeavors.
The Workhorse of N-Arylacetamide Synthesis: Acylation of Anilines
The most direct and fundamentally important method for the synthesis of N-arylacetamides is the acylation of anilines. This approach involves the reaction of an aniline derivative with an acetylating agent, forming the characteristic amide bond.
Mechanism of Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent.[2][3] This initial nucleophilic attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group and forming the stable N-arylacetamide product. A final deprotonation step, often facilitated by a base or another aniline molecule, regenerates the neutral amide.[4][5]
Caption: Generalized mechanism of aniline acylation.
Common Acetylating Agents
Several acetylating agents can be employed, with the choice often dictated by the reactivity of the aniline, desired reaction conditions, and cost.
-
Acetic Anhydride: This is a widely used, reactive, and cost-effective acetylating agent.[6] Reactions are often carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid byproduct.[7]
-
Acetyl Chloride: More reactive than acetic anhydride, acetyl chloride is suitable for less reactive anilines. These reactions typically require a non-nucleophilic base, like triethylamine or pyridine, to scavenge the HCl produced.[1]
-
Ketene: While highly reactive, the gaseous and toxic nature of ketene limits its use to specialized industrial applications.[8]
-
Acetonitrile: In some modern methods, acetonitrile can serve as both the solvent and the acetyl group source, particularly in base-mediated reactions.[9]
Experimental Protocol: Synthesis of Acetanilide from Aniline
This protocol details a standard laboratory procedure for the synthesis of acetanilide, a representative N-arylacetamide.[6][7]
Materials:
-
Aniline
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid
-
Sodium Acetate
-
Water
-
Ethanol (95%)
-
Ice Bath
-
Beakers, Erlenmeyer flasks, Buchner funnel, and filtration apparatus
Procedure:
-
In a suitable flask, dissolve aniline in water and add concentrated hydrochloric acid to form aniline hydrochloride. Note that aniline is not fully soluble in water alone.[7]
-
In a separate beaker, prepare a solution of sodium acetate in water.[7]
-
To the aniline hydrochloride solution, add acetic anhydride and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.[7]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude acetanilide by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain purified, crystalline acetanilide.[7]
Transition Metal-Catalyzed Cross-Coupling Reactions
For more complex substrates or when the direct acylation of anilines is not feasible, transition metal-catalyzed cross-coupling reactions provide powerful alternatives for the formation of the C-N bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines and their derivatives, including N-arylacetamides.[10] This reaction allows for the coupling of an amide with an aryl halide or triflate.[11]
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and reductive elimination to furnish the N-arylacetamide and regenerate the Pd(0) catalyst.[10][12]
Caption: Catalytic cycle of Buchwald-Hartwig amidation.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands, are commonly employed to facilitate the catalytic cycle.[13][14]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[15] While traditional Ullmann reactions often required harsh conditions, modern protocols utilize ligands to facilitate the coupling under milder temperatures.[16][17] This method is particularly useful for large-scale syntheses where the cost of palladium may be a concern.
The mechanism is thought to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product.[15][16]
Emerging and Green Synthetic Methodologies
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for N-arylacetamide synthesis.[18][19][20]
Transition-Metal-Free Approaches
To circumvent the use of expensive and potentially toxic transition metals, several transition-metal-free methods have been developed. These can include base-promoted arylations and visible-light-mediated reactions.[21][22][23] For instance, a transition-metal-free strategy has been developed for the synthesis of N-aryl amides from aryltriazenes and acetonitrile.[24]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields.[25][26][27] The rapid and uniform heating provided by microwaves can significantly reduce reaction times for the synthesis of N-arylacetamides, often from hours to minutes.[28][29]
Flow Chemistry
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability.[30][31][32] The synthesis of N-arylacetamides in flow reactors can lead to higher productivity and more consistent product quality.
Comparative Overview of Synthetic Methods
| Method | Catalyst | Key Features | Advantages | Disadvantages |
| Aniline Acylation | None/Acid/Base | Direct, fundamental method. | High atom economy, often simple workup. | Limited by aniline reactivity; may require harsh conditions. |
| Buchwald-Hartwig | Palladium | Versatile for various amides and aryl halides. | Broad substrate scope, mild conditions. | Cost of palladium and ligands. |
| Ullmann Condensation | Copper | A classic, cost-effective alternative to palladium. | Lower catalyst cost. | Often requires higher temperatures and stronger bases. |
| Transition-Metal-Free | None/Base/Light | Avoids metal catalysts. | "Greener" approach, avoids metal contamination. | Substrate scope may be limited. |
| Microwave-Assisted | Various | Utilizes microwave irradiation for rapid heating. | Drastically reduced reaction times, often higher yields. | Requires specialized equipment. |
| Flow Chemistry | Various | Continuous processing in a reactor. | Enhanced safety, scalability, and control. | Higher initial equipment cost. |
Conclusion
The synthesis of N-arylacetamides is a well-established field with a diverse array of methodologies available to the modern chemist. The classical acylation of anilines remains a robust and widely used technique. For more challenging substrates, the Buchwald-Hartwig amination and Ullmann condensation offer powerful, metal-catalyzed solutions. Furthermore, the development of greener and more efficient methods, such as transition-metal-free reactions, microwave-assisted synthesis, and flow chemistry, is paving the way for more sustainable and scalable production of these vital chemical entities. The choice of synthetic route will ultimately depend on the specific substrate, desired scale, and available resources, with each method offering a unique set of advantages and limitations.
References
- 1. benchchem.com [benchchem.com]
- 2. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 3. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. jddhs.com [jddhs.com]
- 20. wjarr.com [wjarr.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ajrconline.org [ajrconline.org]
- 26. mdpi.com [mdpi.com]
- 27. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Microwave assisted synthesis of N-arylphthalamic acids with hyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. dspace.mit.edu [dspace.mit.edu]
- 31. almacgroup.com [almacgroup.com]
- 32. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide
Introduction: The Strategic Importance of N-Arylacetamides
N-arylacetamides are a critical class of organic intermediates, forming the structural backbone of numerous compounds in medicinal, pharmaceutical, and agrochemical research.[1] Their value lies not only in the robust amide linkage but also in the potential for further functionalization. The title compound, 2-Chloro-N-(4-methoxyphenyl)acetamide, is a prime example. It serves as a versatile precursor, incorporating a reactive C-Cl bond that is amenable to a wide range of nucleophilic substitution reactions, thereby enabling the construction of more complex molecular architectures.[2]
This document provides a comprehensive, validated protocol for the synthesis of this compound via the N-acylation of 4-methoxyaniline with chloroacetyl chloride. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental guide rooted in safety and reproducibility, and outline the analytical methods required for structural confirmation and purity assessment.
Reaction Principle and Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and generating a protonated amide. A weak base, in this case, provided by the subsequent addition of sodium acetate, neutralizes the hydrochloric acid (HCl) byproduct and deprotonates the amide nitrogen to yield the final, stable product.
Overall Reaction:

The choice of acetic acid as a solvent is strategic; it readily dissolves the starting aniline and, upon neutralization, facilitates the precipitation of the less polar amide product.
Hazard and Safety Assessment: A Non-Negotiable Priority
Chemical synthesis demands a proactive approach to safety. The reactants used in this protocol are hazardous and must be handled with appropriate precautions.[3][4][5][6] The entire procedure must be conducted within a certified chemical fume hood.
| Substance | CAS No. | Key Hazards |
| 4-Methoxyaniline | 104-94-9 | Danger: Fatal if swallowed, in contact with skin, or if inhaled.[7][8][9] May cause damage to organs through prolonged or repeated exposure.[8][9] Very toxic to aquatic life.[3][8] Air and light sensitive.[3][9] |
| Chloroacetyl Chloride | 79-04-9 | Danger: Reacts violently with water.[5][10] Causes severe skin burns and eye damage.[4][6][10] Toxic if swallowed, in contact with skin, or if inhaled.[5][6][11] |
| Glacial Acetic Acid | 64-19-7 | Danger: Flammable liquid and vapor. Causes severe skin burns and eye damage. |
Mandatory Personal Protective Equipment (PPE):
-
Nitrile or neoprene gloves (check breakthrough times).[7]
-
Chemical safety goggles and a full-face shield.[5]
-
Flame-resistant lab coat.
-
Ensure eyewash stations and safety showers are immediately accessible.[3]
Detailed Experimental Protocol
This protocol has been optimized for high yield and purity, based on established literature procedures.[1][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Example Part No. |
| 4-Methoxyaniline | ≥98% | Sigma-Aldrich | A88256 |
| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich | C30605 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | A38-212 |
| Sodium Acetate (Anhydrous) | ACS Grade | Sigma-Aldrich | S2889 |
| Ethanol (200 Proof) | ACS Grade | VWR | 89125-186 |
| Deionized Water | - | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel (optional, for controlled addition)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Desiccator or drying oven
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5.79 g (0.047 mol) of 4-methoxyaniline in 40 mL of glacial acetic acid. Stir using a magnetic stir bar until all solid has dissolved.[1]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to between 0 °C and 5 °C. Causality: This step is critical to control the exothermic nature of the acylation reaction, preventing the formation of side products.
-
Addition of Acylating Agent: While maintaining vigorous stirring and cooling, slowly add 5.31 g (3.74 mL, 0.047 mol) of chloroacetyl chloride portionwise (or dropwise) over 10-15 minutes.[1] Ensure the temperature does not rise above 10 °C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Product Precipitation: Remove the flask from the ice bath. Slowly add 35 mL of a saturated sodium acetate solution to the reaction mixture. Causality: The sodium acetate neutralizes the HCl byproduct and the acetic acid solvent. The product, being significantly less soluble in the resulting aqueous sodium acetate solution than in acetic acid, precipitates out.
-
Crystallization: Continue stirring the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.[1]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove residual salts and acetic acid.
-
Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and dry in a desiccator or a vacuum oven at 50-60 °C to a constant weight. A typical yield of the crude product is around 80%.[1][13]
Purification by Recrystallization
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and bring the solution to a gentle boil on a hot plate until all the solid dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.[1]
Product Characterization
Confirm the identity and purity of the final product using the following analytical methods.
| Analysis | Expected Result |
| Appearance | White to colorless crystalline solid[1] |
| Melting Point | 125.5 - 127.2 °C (398.6 – 400.3 K)[1][12] |
| FT-IR (ATR, cm⁻¹) | ~3292 (N-H stretch), ~1660 (C=O amide I band), ~827 (C-Cl stretch)[1][12] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.23 (s, 1H, NH ), ~7.50 (d, 2H, Ar-H ), ~6.93 (d, 2H, Ar-H ), ~4.24 (s, 2H, CH ₂Cl), ~3.74 (s, 3H, OCH ₃)[1][12] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~164.1 (C=O), ~155.5 (C-O), ~131.5 (C-N), ~120.9 (Ar-CH), ~113.9 (Ar-CH), ~55.2 (OCH₃), ~43.5 (CH₂Cl)[1][12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup/recrystallization. - Reactants are degraded. | - Ensure slow addition of chloroacetyl chloride at low temperature. - Use minimal hot solvent for recrystallization and cool thoroughly. - Use fresh, high-purity 4-methoxyaniline and chloroacetyl chloride. |
| Oily Product/No Precipitation | - Insufficient neutralization. - Product is too soluble in the final mixture. | - Ensure sufficient sodium acetate solution was added to fully neutralize the acid. - Add more cold water or ice to the mixture to "crash out" the product. |
| Product is Colored (Yellow/Brown) | - Impurities in starting material. - Side reactions due to overheating. | - Ensure starting materials are pure. - Maintain strict temperature control during chloroacetyl chloride addition. - Recrystallize the product, potentially with a small amount of activated carbon. |
| Broad Melting Point Range | - Product is impure or still wet. | - Recrystallize the product again. - Ensure the product is thoroughly dried under vacuum to remove all solvent. |
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. P-Anisidine or 4-Methoxyaniline Manufacturers, with SDS [mubychem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. actylislab.com [actylislab.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
The Versatile Intermediate: Application Notes and Protocols for 2-Chloro-N-(4-methoxyphenyl)acetamide in Organic Synthesis
In the landscape of modern organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, N-arylacetamides serve as crucial building blocks for a wide array of medicinally and agrochemically significant compounds.[1] This technical guide delves into the multifaceted applications of a particularly valuable intermediate, 2-Chloro-N-(4-methoxyphenyl)acetamide (also known as 2-chloro-p-acetanisidide), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and practical utility.
This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the causality behind experimental choices, grounded in mechanistic principles and supported by authoritative literature. Every protocol is presented as a self-validating system, designed to ensure reproducibility and success in the laboratory.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use. This compound is a stable, crystalline solid at room temperature. A summary of its key properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₂ | [2] |
| Molecular Weight | 199.63 g/mol | [2] |
| CAS Number | 22303-36-2 | [2] |
| Appearance | Colorless crystals | [1] |
| Melting Point | 398.6–400.3 K (125.45-127.15 °C) | [1] |
| ¹H NMR (DMSO-d₆) δ (ppm) | 10.23 (s, 1H, NH), 7.5 (m, 2H, Ar-H), 6.93 (m, 2H, Ar-H), 4.24 (s, 2H, CH₂), 3.74 (s, 3H, OCH₃) | [3] |
| ¹³C NMR (DMSO-d₆) δ (ppm) | 164.7 (C=O), 155.5 (C-O), 131.5 (C-N), 120.9 (Ar-CH), 113.9 (Ar-CH), 55.2 (OCH₃), 43.5 (CH₂Cl) | [3] |
| FT-IR (ATR) ν (cm⁻¹) | 3292 (N-H amide), 1660 (C=O), 1029 (N-C amide), 827 (C-Cl) | [1] |
Synthesis of this compound: A Foundational Protocol
The reliable synthesis of this compound is the first step in its utilization as an intermediate. The most common and efficient method involves the acylation of p-anisidine with chloroacetyl chloride.
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Missioui et al.[1]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve p-anisidine (1.0 eq) in glacial acetic acid (approx. 8-10 mL per gram of anisidine).
-
Cool the solution in an ice bath with stirring.
-
Slowly add chloroacetyl chloride (1.0 eq) portionwise to the cooled solution. The exothermic nature of this reaction necessitates careful, slow addition to maintain a low temperature. This minimizes the formation of side products.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.
-
To the reaction mixture, add a saturated solution of sodium acetate in water (approx. 7-8 mL per gram of anisidine). The sodium acetate acts as a base to neutralize the HCl byproduct and precipitate the product.
-
Allow the mixture to stir at room temperature for 30 minutes, during which a solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and salts.
-
Dry the crude product. For purification, recrystallize from ethanol to yield colorless crystals of this compound.
Expected Yield: ~80%[1]
Causality and Experimental Choices:
-
Solvent: Glacial acetic acid serves as a good solvent for both reactants and is unreactive under the reaction conditions.
-
Temperature Control: The acylation reaction is highly exothermic. Maintaining a low temperature is crucial to prevent the formation of di-acylated and other side products.
-
Work-up: The addition of sodium acetate solution is a critical step to neutralize the strong acid (HCl) generated during the reaction, which would otherwise keep the product protonated and soluble. This allows for the precipitation and isolation of the pure acetamide.
Applications in Nucleophilic Substitution Reactions
The true utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring activates the methylene carbon, making the chlorine atom an excellent leaving group for Sₙ2 reactions.
Caption: General workflow for Sₙ2 reactions.
Application 1: Synthesis of Biologically Active Heterocycles
A significant application of this intermediate is in the synthesis of heterocyclic compounds, many of which form the core of pharmacologically active molecules. The acetamide serves as a key building block for introducing a specific side chain onto a pre-formed or forming heterocyclic ring system.
A. Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of heterocycles known for a wide range of biological activities, including anticancer properties.[4] In the following example, this compound is used to alkylate a thiol-substituted oxadiazole, a crucial step in the synthesis of novel anticancer agents.
Protocol 2: Synthesis of N-Aryl-2-((5-(2-(4-methoxyphenyl)pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives
This protocol is a generalized procedure based on the work of Adimule et al.[5]
Materials:
-
5-(2-(4-methoxyphenyl)pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 5-(2-(4-methoxyphenyl)pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (1.0 eq) in acetone (approx. 15-20 mL per gram of thiol).
-
Add anhydrous potassium carbonate (1.5-2.5 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the thiol, forming a more nucleophilic thiolate.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a solution of this compound (1.2 eq) in acetone dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature for 3-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Add crushed ice to the residue, which will precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by column chromatography (e.g., using a silica gel column with an appropriate eluent system like ethyl acetate/hexane) to obtain the pure N-aryl-2-((5-(2-(4-methoxyphenyl)pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivative.
Mechanistic Insight: This reaction is a classic example of an Sₙ2 reaction where the thiolate anion, generated in situ by the deprotonation of the thiol with potassium carbonate, acts as a potent nucleophile. It attacks the electrophilic methylene carbon of this compound, displacing the chloride ion and forming a new carbon-sulfur bond.
Caption: Sₙ2 mechanism for oxadiazole synthesis.
B. Synthesis of Benzothiazine Derivatives
Benzothiazines are another class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal and anticonvulsant properties.[4][6] The synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives often involves a multi-step process where a key intermediate is reacted with various amines. While this compound is not directly used in the provided literature for this specific synthesis, its analogous reactivity makes it a prime candidate for creating derivatives with a 4-methoxyphenyl moiety. The general strategy involves the reaction of an amine with a suitable electrophile to form the final acetamide.
Application 2: Synthesis of Methacrylate Monomers
Beyond medicinal chemistry, this compound is a valuable intermediate in materials science for the synthesis of functional monomers. These monomers can then be polymerized to create materials with specific properties.
Protocol 3: Synthesis of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate (MPAEMA)
This protocol is based on the procedure described by Acikbas et al.[7]
Materials:
-
This compound
-
Sodium methacrylate
-
Triethylbenzylammonium chloride (TEBAC)
-
Sodium iodide (NaI)
-
1,4-Dioxane
-
Hydroquinone
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mol eq), sodium methacrylate (1.2 mol eq), TEBAC (catalyst), and NaI (catalyst) in 1,4-dioxane (approx. 50 mL per mole of acetamide).
-
Add a small amount of hydroquinone (100 ppm) to inhibit the polymerization of the methacrylate.
-
Heat the reaction mixture to 85 °C and reflux for 30 hours.
-
After cooling to room temperature, filter the reaction mixture to remove insoluble salts.
-
Extract the filtrate with diethyl ether.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and evaporate the diethyl ether under reduced pressure to obtain the methacrylate monomer, MPAEMA.
Expected Yield: ~83%[8]
Causality and Experimental Choices:
-
Catalysts: TEBAC is a phase-transfer catalyst, which facilitates the reaction between the organic-soluble acetamide and the less soluble sodium methacrylate. NaI is used in a Finkelstein-like reaction to in situ convert the chloroacetamide to the more reactive iodoacetamide, accelerating the rate of nucleophilic substitution.
-
Inhibitor: Hydroquinone is a radical scavenger that prevents the premature polymerization of the sodium methacrylate and the product monomer under the heating conditions.
-
Solvent: 1,4-Dioxane is a suitable high-boiling aprotic solvent for this reaction.
Conclusion
This compound has proven to be a highly effective and versatile intermediate in organic synthesis. Its straightforward preparation and predictable reactivity in nucleophilic substitution reactions make it an invaluable tool for introducing the N-(4-methoxyphenyl)acetamide moiety into a wide range of molecules. From the synthesis of complex heterocyclic scaffolds for drug discovery to the creation of functional monomers for materials science, the applications of this intermediate are broad and impactful. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.
References
- 1. 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide | C12H16ClNO2 | CID 43231113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Application of 2-Chloro-N-(4-methoxyphenyl)acetamide in Medicinal Chemistry: A Guide for Drug Discovery
Introduction: Unveiling a Versatile Scaffold
In the landscape of medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents. 2-Chloro-N-(4-methoxyphenyl)acetamide, a seemingly unassuming N-arylacetamide, has emerged as a significant building block in the synthesis of a diverse array of bioactive molecules.[1] Its strategic importance lies in the inherent reactivity of the chloroacetyl group, which serves as a highly effective electrophilic handle for the introduction of various nucleophilic moieties. This reactivity, coupled with the electronic influence of the 4-methoxyphenyl ring, makes it a favored precursor for generating compound libraries with potential applications in agrochemical and pharmaceutical research.[1] This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering detailed protocols and insights for researchers in drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[2] |
| Molecular Weight | 199.63 g/mol | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 22303-36-2 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
Core Synthesis Protocol: A Reproducible Pathway
The most common and efficient route to this compound involves the acylation of 4-methoxyaniline with chloroacetyl chloride. This reaction is typically performed in a suitable solvent with a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methoxyaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.047 mol of 4-methoxyaniline in 40 mL of glacial acetic acid.
-
Place the flask in an ice bath to cool the solution.
-
While stirring, add chloroacetyl chloride (0.047 mol) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
To precipitate the product, add 35 mL of a saturated sodium acetate solution to the reaction mixture.
-
Continue stirring for 30 minutes at room temperature, during which a solid precipitate will form.[1]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Expected Yield: ~80-90%
Reaction Scheme
Caption: Synthesis of this compound.
Medicinal Chemistry Applications: A Gateway to Bioactive Molecules
The true value of this compound lies in its utility as a reactive intermediate. The electrophilic carbon of the chloroacetyl group is highly susceptible to nucleophilic attack, allowing for the facile introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Synthesis of Antimicrobial Agents
Derivatives of N-phenylacetamide are known to exhibit a range of biological activities, including antimicrobial effects.[3] The chloroacetyl moiety of this compound serves as an anchor point for the synthesis of novel antimicrobial candidates. For instance, reaction with various amines can lead to the formation of 2-amino-N-(aryl)acetamide derivatives, a class of compounds that has shown promise in combating bacterial infections.[3]
While direct studies on the antimicrobial properties of this compound are limited, a derivative, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA), has been investigated for its antibacterial and antifungal activities.[4] This underscores the potential of using the parent compound as a starting material for generating new antimicrobial leads.
Development of Anti-inflammatory and COX-II Inhibitors
Acetamide derivatives are a key feature in the structure of several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-II inhibitors.[5] The acetamide linkage can form crucial hydrogen bond interactions with amino acid residues in the active site of the COX enzymes.[5] this compound provides a convenient starting point for the synthesis of novel COX-II inhibitors by reacting it with various heterocyclic amines or other nucleophiles that are known to confer COX-II selectivity.
Precursor for Anticancer Agents
The development of targeted cancer therapies often involves the synthesis of molecules that can specifically interact with biological targets such as kinases. The chloroacetyl group is a well-established reactive moiety for the covalent modification of cysteine residues in the active sites of certain kinases. By incorporating the this compound scaffold, medicinal chemists can design and synthesize novel kinase inhibitors. Furthermore, derivatives such as 2-(4-methoxyphenylamino)-2-oxoethyl acrylate (MPAEA) have been investigated for their cytotoxic effects on cancer cell lines.[4]
Workflow for Derivative Synthesis
Caption: General workflow for synthesizing and screening derivatives.
Protocol: Synthesis of a Bioactive Derivative - 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA)
This protocol details the synthesis of MPAEMA, a derivative of this compound that has been investigated for its biological activities.[4]
Materials:
-
This compound
-
Sodium methacrylate
-
Triethylbenzylammonium chloride (TEBAC)
-
Sodium iodide (NaI)
-
1,4-Dioxane
-
Hydroquinone
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1 mol) in 50 mL of 1,4-dioxane, add sodium methacrylate (1.2 mol), TEBAC, and NaI as catalysts.[6]
-
Add a catalytic amount of hydroquinone (100 ppm) as a polymerization inhibitor.[6]
-
Heat the reaction mixture to 85 °C and reflux for 30 hours with continuous stirring.[6]
-
After cooling to room temperature, filter the mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its chloroacetyl group provide a robust platform for the generation of diverse molecular entities. The successful synthesis of derivatives with demonstrated biological activities, including antimicrobial and cytotoxic properties, highlights the immense potential of this scaffold in drug discovery programs. Future research should continue to explore the derivatization of this compound with a wider range of nucleophiles to generate novel compounds for screening against various therapeutic targets. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important chemical building block.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. irejournals.com [irejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. archivepp.com [archivepp.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: A Multi-technique Approach for the Comprehensive Characterization of Acetamide Derivatives
Abstract
This guide provides a detailed framework for the comprehensive characterization of acetamide derivatives, a critical class of compounds in pharmaceutical and chemical research. We present an integrated analytical approach combining chromatographic and spectroscopic techniques to elucidate the identity, purity, structure, and thermal properties of these molecules. Detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Thermal Analysis (TGA/DSC) are provided. The rationale behind key experimental parameters is explained to empower researchers to adapt and validate these methods for their specific acetamide derivatives. All methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3][4][5]
Introduction: The Importance of Acetamide Derivative Characterization
Acetamide derivatives represent a diverse and significant class of organic compounds, forming the structural core of many active pharmaceutical ingredients (APIs), industrial chemicals, and research molecules. The amide functional group imparts specific physicochemical properties that influence a molecule's solubility, stability, and biological activity. Therefore, rigorous analytical characterization is paramount throughout the drug development lifecycle—from discovery and process development to quality control and stability testing.
A robust analytical strategy ensures not only the correct molecular structure but also quantifies impurities and degradation products, which is critical for safety and efficacy. This guide moves beyond a simple listing of techniques to provide a cohesive workflow, explaining the causality behind the selection of each method and its specific parameters. The goal is to equip the researcher with the expertise to develop and validate a comprehensive analytical package for any novel acetamide derivative.
The Analytical Workflow: An Integrated Strategy
A multi-technique approach is essential for unambiguous characterization. Each technique provides a unique piece of the puzzle, and their combined data create a self-validating analytical system. Our recommended workflow prioritizes a logical progression from establishing purity and identity to detailed structural elucidation and assessment of physical properties.
Caption: Integrated workflow for acetamide derivative characterization.
Chromatographic Analysis: Purity, Assay, and Identity
Chromatographic methods are the cornerstone for determining the purity of a sample and quantifying the main component. When coupled with mass spectrometry, they provide definitive identity confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For acetamide derivatives, which are often polar, reverse-phase (RP) HPLC is the method of choice. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.
Causality in Method Development:
-
Column Choice: A C18 (octadecylsilane) column is a robust starting point for most acetamide derivatives, offering excellent retention and resolution for a wide range of polarities.[6]
-
Mobile Phase: A mixture of water and a miscible organic solvent (acetonitrile or methanol) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.[7]
-
pH Control: The amide bond can be susceptible to hydrolysis at extreme pH. Buffering the aqueous portion of the mobile phase (e.g., with phosphate or formate) near neutral pH (6-8) is crucial for method robustness and reproducibility.
-
Detection: The amide chromophore typically absorbs UV light at low wavelengths (~200-220 nm). A UV detector set in this range provides high sensitivity for quantification.[8][9]
Protocol 1: Reverse-Phase HPLC for Purity and Assay
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 30 mM Phosphate Buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the acetamide derivative.
-
Dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
For assay, run a standard of known concentration and calculate the concentration of the sample by comparing peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This allows for the determination of the molecular weight of the eluting compounds, providing definitive confirmation of the target acetamide derivative's identity.
Causality in Method Development:
-
Ionization Source: Electrospray Ionization (ESI) is ideal for the polar nature of most acetamide derivatives. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ in positive ion mode, which is easily interpretable.
-
Mass Analyzer: A single quadrupole analyzer is sufficient for routine molecular weight confirmation.[10] For higher resolution and accurate mass measurements, a Time-of-Flight (TOF) or Orbitrap analyzer is preferred.
-
Fragmentation: In tandem MS (MS/MS), the molecular ion is fragmented to produce a characteristic pattern. For acetamide derivatives, a common fragment observed is the acetyl ion at m/z 43 or fragments resulting from cleavage adjacent to the amide group.[11]
Protocol 2: LC-MS for Molecular Weight Confirmation
-
System Preparation:
-
LC-MS System: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Use the same column and mobile phase system as in the HPLC method, but replace the non-volatile phosphate buffer with a volatile alternative like 0.1% formic acid in water to ensure compatibility with the MS.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in the initial mobile phase composition.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 10 L/min.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the main peak in the total ion chromatogram (TIC).
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the observed mass with the calculated theoretical mass of the acetamide derivative. A match within the instrument's mass accuracy tolerance confirms the identity.
-
Spectroscopic Analysis: Structural Elucidation and Functional Group Identification
Spectroscopic methods provide detailed information about the molecular structure and the specific chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular structure. NMR is the most powerful tool for unambiguous structure elucidation.[12][13][14]
Causality in Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons. This suite of experiments is essential for assembling the complete carbon skeleton and assigning substituents.[12][15][16]
Protocol 3: NMR for Complete Structural Assignment
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified acetamide derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid exchange of labile protons (like the N-H proton) with the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the following spectra on a 400 MHz (or higher) NMR spectrometer:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
-
Data Analysis:
-
Step 1 (¹H NMR): Integrate peaks to determine proton ratios. Analyze chemical shifts and coupling patterns to identify key structural motifs (e.g., aromatic rings, alkyl chains).
-
Step 2 (¹³C NMR): Identify the carbonyl carbon of the amide group (typically δ 165-175 ppm) and other key carbon signals.
-
Step 3 (HSQC): Correlate each proton signal to its directly attached carbon atom.
-
Step 4 (COSY & HMBC): Use COSY to trace out proton-proton spin systems. Use HMBC to connect these fragments by identifying long-range correlations from protons to carbons. Pay special attention to correlations to and from the amide carbonyl carbon to confirm the structure around the amide bond.
-
Caption: A systematic NMR strategy for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for confirming the presence of the key amide functionality.[17][18]
Key Vibrational Bands for Acetamides:
-
N-H Stretch: A primary amide (-CONH₂) shows two bands in the 3100-3500 cm⁻¹ region. A secondary amide (-CONHR) shows a single band in this region.[19]
-
C=O Stretch (Amide I band): This is a very strong and characteristic absorption, typically found between 1630-1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding and molecular structure.[19][20]
-
N-H Bend (Amide II band): This band, arising from a coupling of N-H bending and C-N stretching, appears around 1550-1640 cm⁻¹ for secondary amides.[20]
Protocol 4: FTIR Analysis
-
System Preparation:
-
Spectrometer: A standard FTIR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.
-
-
Sample Preparation:
-
Place a small amount of the solid acetamide derivative directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal should be collected and automatically subtracted.
-
-
Data Analysis:
-
Identify the key absorption bands corresponding to the amide functional group (N-H stretch, C=O stretch) and other expected functionalities in the molecule.
-
Compare the obtained spectrum with reference spectra if available.
-
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amide) | 3100 - 3500 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1550 - 1640 | Medium-Strong |
| Table 1: Key FTIR Absorption Bands for Acetamide Derivatives.[19][20] |
Thermal Analysis: Stability and Phase Transitions
Thermal analysis provides critical information on the physical properties of a material, such as its melting point, thermal stability, and hydration state.
Principle: Simultaneous Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) measures both the change in mass (TGA) and the heat flow into or out of a sample (DSC) as a function of temperature.[21][22][23]
-
TGA: Detects mass loss due to decomposition, dehydration, or desolvation.[22]
-
DSC: Detects thermal events like melting (endotherm), crystallization (exotherm), and decomposition.[22]
Causality in Interpretation:
-
A sharp endothermic peak on the DSC curve without a corresponding mass loss on the TGA curve is indicative of a melting point.
-
A mass loss on the TGA curve accompanied by an endothermic event on the DSC curve often signifies the loss of a solvent or water of hydration.[23][24]
-
A significant, often complex, mass loss at higher temperatures indicates thermal decomposition.[24]
Protocol 5: Simultaneous TGA/DSC Analysis
-
System Preparation:
-
Instrument: A simultaneous TGA/DSC analyzer.
-
Pans: Use aluminum or platinum pans, depending on the required temperature range.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the acetamide derivative into a tared sample pan.
-
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min (to provide an inert atmosphere).
-
Temperature Program: Heat from 25 °C to 400 °C (or higher, depending on stability) at a rate of 10 °C/min.
-
-
Data Analysis:
-
DSC Curve: Determine the onset and peak temperatures for any endothermic or exothermic events. The melting point is typically reported as the onset temperature of the melting endotherm.
-
TGA Curve: Determine the onset temperature of decomposition and quantify any mass loss steps. For a hydrate, the percentage of mass lost should correspond to the theoretical percentage of water.
-
| Parameter | Typical Value/Observation | Interpretation |
| Melting Point (DSC) | Sharp endotherm | Purity and identity marker |
| Decomposition Onset (TGA) | > 150 °C | Indication of thermal stability |
| Mass Loss below 120 °C (TGA) | Stepwise loss | Presence of water or volatile solvent |
| Table 2: Interpreting Thermal Analysis Data for Acetamide Derivatives.[24][25] |
Conclusion
The analytical characterization of acetamide derivatives requires a thoughtful, multi-technique approach. By systematically applying the HPLC, LC-MS, NMR, FTIR, and TGA/DSC protocols detailed in this guide, researchers can confidently establish the identity, purity, structure, and key physical properties of their compounds. This comprehensive data package is essential for advancing research and development, ensuring the quality and safety of products, and meeting regulatory expectations. The rationale provided for each experimental choice empowers scientists to not only follow these protocols but to intelligently adapt them to the unique challenges presented by each new acetamide derivative.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 7. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article) | OSTI.GOV [osti.gov]
- 9. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10 | MDPI [mdpi.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. smbstcollege.com [smbstcollege.com]
- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 17. Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetamide [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. cetco.com [cetco.com]
- 24. perkinelmer.com.ar [perkinelmer.com.ar]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Substituted Chloroacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted chloroacetamide derivatives are a pivotal class of compounds in medicinal chemistry and drug development. Their versatile nature stems from the presence of a reactive C-Cl bond, which serves as a handle for further molecular elaborations through nucleophilic substitution reactions. This allows for the construction of diverse molecular architectures, making them valuable intermediates in the synthesis of various biologically active molecules, including antimicrobial, antifungal, and herbicidal agents.[1][2][3][4] The amide functionality itself is a cornerstone of many pharmaceutical compounds, contributing to their metabolic stability and binding interactions with biological targets.[5] This guide provides a comprehensive overview of the experimental procedures for synthesizing N-substituted chloroacetamide derivatives, with a focus on the underlying chemical principles, practical laboratory protocols, and essential safety considerations.
Reaction Mechanism and Scientific Rationale
The synthesis of N-substituted chloroacetamides is typically achieved through the N-acylation of a primary or secondary amine with chloroacetyl chloride.[6][7] This reaction proceeds via a nucleophilic addition-elimination mechanism.[8]
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate.[8]
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.
Step 3: Deprotonation The resulting positively charged nitrogen is deprotonated, typically by a base present in the reaction mixture, to yield the final N-substituted chloroacetamide product and a protonated base.[8] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9]
The choice of base and solvent is critical for the success of the reaction. Common bases include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases such as potassium carbonate or sodium acetate.[1][10][11] The solvent should be inert to the reactants and capable of dissolving the starting materials. Dichloromethane (DCM), tetrahydrofuran (THF), and benzene are frequently used.[6][11] In recent years, more environmentally friendly "green" chemistry approaches have been developed, utilizing aqueous media such as phosphate buffer.[7][12][13]
Materials and Reagents
The following table provides a general list of materials and reagents required for the synthesis. Specific quantities will vary depending on the scale of the reaction and the specific amine used.
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Amine | Reagent | Sigma-Aldrich, etc. | Starting material. |
| Chloroacetyl Chloride | Reagent | Sigma-Aldrich, etc. | Acylating agent. Highly corrosive and lachrymatory.[14][15] |
| Triethylamine (TEA) | Anhydrous | Sigma-Aldrich, etc. | Base to neutralize HCl. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific, etc. | Reaction solvent. |
| Diethyl Ether | Reagent | Fisher Scientific, etc. | For workup and precipitation. |
| Saturated Sodium Bicarbonate | Aqueous | Lab-prepared | For aqueous workup. |
| Brine | Saturated NaCl(aq) | Lab-prepared | For aqueous workup. |
| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich, etc. | Drying agent. |
| Round-bottom flask | - | VWR, etc. | Reaction vessel. |
| Magnetic stirrer and stir bar | - | VWR, etc. | For reaction mixing. |
| Dropping funnel | - | VWR, etc. | For controlled addition of reagents. |
| Ice bath | - | Lab-prepared | For temperature control. |
| Separatory funnel | - | VWR, etc. | For aqueous workup. |
| Rotary evaporator | - | Büchi, etc. | For solvent removal. |
| Buchner funnel and filter paper | - | VWR, etc. | For collecting solid product. |
| Thin Layer Chromatography (TLC) plates | Silica gel | Merck, etc. | For reaction monitoring. |
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of N-substituted chloroacetamide derivatives.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-substituted chloroacetamide derivative from a primary amine.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2–0.5 M.
-
Addition of Chloroacetyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes. A white precipitate of triethylammonium chloride may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.[11]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting amine spot indicates the completion of the reaction.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[3][10]
Characterization of N-Substituted Chloroacetamide Derivatives
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table summarizes the expected spectroscopic data for a representative N-substituted chloroacetamide.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | A singlet for the two protons of the -CH₂Cl group typically appears around δ 4.0-4.5 ppm. A broad singlet for the N-H proton is usually observed between δ 7.5-9.0 ppm. Other signals will correspond to the specific N-substituent.[2][16] |
| ¹³C NMR | The carbonyl carbon (C=O) signal is expected in the range of δ 164-168 ppm. The carbon of the -CH₂Cl group will appear around δ 42-44 ppm.[2][16] |
| FTIR | A strong absorption band for the C=O stretch (Amide I) is typically observed around 1650-1680 cm⁻¹. A band for the N-H stretch will be present around 3200-3400 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak [M]⁺, and fragmentation patterns can provide further structural information. |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or gently heat the reaction mixture. Ensure all reagents are anhydrous. |
| Hydrolysis of chloroacetyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Loss of product during workup. | Ensure complete extraction from the aqueous layer. Be careful not to discard the organic layer. | |
| Impure Product | Presence of starting materials. | Ensure the reaction has gone to completion using TLC. Optimize purification method. |
| Formation of byproducts. | Control the reaction temperature during the addition of chloroacetyl chloride. Use the correct stoichiometry of reagents. |
Safety Precautions
Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory substance. [14][15][17][18] It reacts violently with water to produce hydrochloric acid.[14][17] All manipulations should be carried out in a well-ventilated fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Handling: Handle chloroacetyl chloride with extreme care. Use a syringe or cannula for transfers.
-
Quenching: Quench any residual chloroacetyl chloride in the reaction vessel and glassware with a suitable reagent like isopropanol before cleaning.
-
Spills: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18][19] If inhaled, move to fresh air and seek medical attention.[15][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. tandfonline.com [tandfonline.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. lobachemie.com [lobachemie.com]
- 19. medicalguidelines.basf.com [medicalguidelines.basf.com]
Mastering the Purification of 2-Chloro-N-(4-methoxyphenyl)acetamide: A Guide for Synthetic and Medicinal Chemists
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental outcomes are built. 2-Chloro-N-(4-methoxyphenyl)acetamide, a key building block in the synthesis of a variety of biologically active molecules, is no exception. Its purity can significantly impact the yield and pharmacological profile of the final active pharmaceutical ingredient (API). This comprehensive guide provides detailed application notes and protocols for the purification of this critical intermediate, empowering researchers to achieve the high levels of purity required for their demanding applications.
The Imperative for Purity: Understanding Potential Contaminants
The synthesis of this compound, typically achieved through the acylation of 4-methoxyaniline with chloroacetyl chloride, can introduce several impurities.[1][2][3] A thorough understanding of these potential contaminants is crucial for selecting the most effective purification strategy.
Common Impurities:
-
Unreacted 4-methoxyaniline: A primary starting material, its presence can lead to the formation of undesired side products in subsequent synthetic steps.
-
Unreacted Chloroacetyl Chloride: Highly reactive and corrosive, residual chloroacetyl chloride can degrade the desired product and interfere with downstream reactions. It is often quenched and removed during the initial work-up.
-
Diacylated products: Over-acylation of the starting amine can lead to the formation of a diacylated impurity, which may have similar solubility properties to the desired product.
-
Hydrolysis products: The presence of water during the reaction or work-up can lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, or the hydrolysis of the product amide bond.
The choice of purification technique will depend on the nature and quantity of these impurities, as well as the desired final purity and scale of the reaction.
Recrystallization: The Cornerstone of Purification
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures. For this compound, recrystallization from ethanol has been reported to yield colorless crystals with a melting point of 125.6-127.3 °C.[3]
Strategic Solvent Selection for Optimal Recrystallization
The ideal recrystallization solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be highly soluble or insoluble at all temperatures.
Table 1: Recrystallization Solvent Screening for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility Profile | Rationale & Insights |
| Ethanol | 5.2 | 78 | Good solubility when hot, poor when cold. | A proven and effective solvent for this compound, often yielding high-purity crystals.[3] |
| Isopropanol | 4.3 | 82 | Similar to ethanol, may offer slightly different selectivity. | A good alternative to ethanol, potentially useful if ethanol co-crystallizes with impurities. |
| Acetone | 5.1 | 56 | High solubility, may require a co-solvent. | Its high solvating power might make it difficult to achieve good crystal recovery without an anti-solvent. |
| Ethyl Acetate | 4.4 | 77 | Moderate solubility. | Can be a good choice, often used in combination with a non-polar anti-solvent like hexanes. |
| Toluene | 2.4 | 111 | Lower solubility, may be suitable for larger scales. | Its higher boiling point can be advantageous for dissolving less soluble impurities. |
| Water | 10.2 | 100 | Very low solubility. | Can be used as an anti-solvent in combination with a miscible organic solvent like ethanol or acetone. |
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol describes the standard procedure for recrystallizing this compound from ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities. Allow the crystals to air-dry or dry them in a vacuum oven at a moderate temperature.
Diagram 1: Recrystallization Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Column Chromatography: For Enhanced Purity
When recrystallization alone is insufficient to achieve the desired level of purity, or for the separation of impurities with similar solubility profiles, column chromatography is the method of choice.[5] This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.
Developing a Column Chromatography Protocol
The key to successful column chromatography is the selection of an appropriate stationary and mobile phase. For a moderately polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Thin Layer Chromatography (TLC) for Method Development:
Before performing column chromatography, it is essential to optimize the mobile phase using TLC. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the product.
Table 2: Suggested Mobile Phases for TLC Analysis
| Solvent System (v/v) | Expected Rf Range | Observations |
| Hexanes:Ethyl Acetate (3:1) | 0.2 - 0.3 | A good starting point for many moderately polar compounds. |
| Hexanes:Ethyl Acetate (2:1) | 0.3 - 0.5 | If the compound is not moving sufficiently in 3:1. |
| Dichloromethane:Methanol (98:2) | 0.2 - 0.4 | An alternative for compounds with slightly different polarity. |
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Selected mobile phase (e.g., Hexanes:Ethyl Acetate)
-
Chromatography column
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is level with the top of the silica gel, then add another thin layer of sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., from a pump or inert gas) to begin eluting the compounds.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution by spotting fractions onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Diagram 2: Column Chromatography Workflow
Caption: Step-by-step workflow for the purification of this compound via column chromatography.
Safety Precautions: A Non-Negotiable Priority
This compound is harmful if swallowed and may cause skin and eye irritation.[6][7][8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and the solvents used in its purification.[7][8][9]
Conclusion
The purification of this compound is a critical step in the synthesis of many valuable compounds. By understanding the potential impurities and applying the appropriate purification techniques, researchers can ensure the quality and reliability of their work. The protocols detailed in this guide for recrystallization and column chromatography provide a solid foundation for achieving high-purity material. As with any chemical procedure, careful execution and adherence to safety protocols are paramount for success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Application Notes & Protocols: The Role of 2-Chloro-N-(4-methoxyphenyl)acetamide in the Development of Antifungal Agents
Introduction: The Imperative for Novel Antifungal Scaffolds
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida and Aspergillus species are responsible for significant morbidity and mortality, particularly in immunocompromised populations.[1] This clinical reality underscores the urgent need for new therapeutic agents that operate via novel mechanisms of action, thereby circumventing existing resistance pathways. Within this landscape, N-arylacetamides have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities.[2] This document provides detailed application notes and protocols for the synthesis and evaluation of a specific derivative, 2-Chloro-N-(4-methoxyphenyl)acetamide, as a potential scaffold for next-generation antifungal agents.
Compound Profile: this compound
This compound is a synthetic amide that serves as a valuable intermediate in organic synthesis.[2] Its structure, featuring a reactive chloroacetyl group and a substituted aromatic ring, makes it an ideal starting point for chemical library synthesis and structure-activity relationship (SAR) studies. The exploration of its biological activity is grounded in research on similar molecules, such as 2-chloro-N-phenylacetamide, which has demonstrated significant fungicidal and antibiofilm activity against clinically relevant, drug-resistant fungal strains.[3][4]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Structure |
Application Note I: Synthesis of this compound
Principle: The synthesis is achieved via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product. Acetic acid serves as a suitable solvent for this reaction.
Protocol 1: Synthesis of this compound
Materials & Reagents:
-
4-methoxyaniline (p-anisidine)
-
Chloroacetyl chloride
-
Glacial Acetic Acid
-
Sodium Acetate solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask or beaker
-
Standard filtration apparatus (Büchner funnel, filter paper)
Procedure: [2]
-
Dissolution: In a suitable flask, dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure glacial acetic acid.
-
Cooling: Place the flask in an ice bath to cool the solution. This is critical to control the exothermic nature of the acylation reaction.
-
Acylation: While stirring vigorously, add chloroacetyl chloride (0.047 mol) portion-wise (drop-by-drop). Maintaining a low temperature prevents potential side reactions and ensures higher yield and purity.
-
Precipitation: After the addition is complete, add 35 mL of sodium acetate solution. The sodium acetate acts as a base to neutralize the HCl byproduct, facilitating the precipitation of the product.
-
Crystallization: Continue stirring at room temperature for approximately 30 minutes to allow for complete precipitation of a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold distilled water to remove any residual acetic acid and salts. Allow the product to air dry or dry in a desiccator.
Workflow for Antifungal Agent Discovery and Evaluation
The following diagram illustrates the integrated workflow from initial compound synthesis to preliminary biological characterization. This systematic approach ensures that promising candidates are identified and advanced efficiently.
Caption: A streamlined workflow from synthesis to data-driven decision making.
Application Note II: In Vitro Antifungal Susceptibility Testing
Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6] The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism after a specific incubation period.[6] This is followed by determining the Minimum Fungicidal Concentration (MFC), which is the lowest concentration that results in a 99.9% reduction of the initial fungal inoculum.[7]
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials & Reagents:
-
Test compound (this compound)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Hemocytometer or cell counter
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: a. Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours. b. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[5]
-
Compound Preparation & Serial Dilution: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, add 100 µL of RPMI-1640 to all wells except the first column. c. Add 200 µL of the test compound at twice the highest desired final concentration to the first well of each row. d. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation & Incubation: a. Add 100 µL of the prepared fungal inoculum to each well. b. Include a growth control (inoculum, no compound) and a sterility control (medium only). c. Seal the plate and incubate at 35°C for 24-48 hours. The incubation time depends on the organism.[6]
-
Reading the MIC: a. The MIC is the lowest concentration of the compound where no visible growth is observed. For azoles and related compounds against yeasts, the endpoint is often a significant (≥50%) reduction in turbidity compared to the growth control.[6]
Determining the Minimum Fungicidal Concentration (MFC)
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto an SDA plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or ≤3 colonies, corresponding to a 99.9% kill rate) on the SDA plate.[7]
Representative Data (for the related compound 2-chloro-N-phenylacetamide):
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans (Fluconazole-resistant) | 128 - 256 | 512 - 1024 | [3][4] |
| Candida parapsilosis (Fluconazole-resistant) | 128 - 256 | 512 - 1024 | [3][4] |
| Aspergillus flavus | 16 - 256 | 32 - 512 | [8][9] |
| Aspergillus niger | 32 - 256 | 64 - 1024 | [1] |
This data is provided as a reference for the potential activity of the acetamide scaffold. Researchers should generate their own data for this compound.
Application Note III: Preliminary Mechanism of Action Studies
Principle: Studies on the related compound 2-chloro-N-phenylacetamide suggest its mechanism of action involves interaction with ergosterol in the fungal plasma membrane.[1][8][9] A common method to test this is to perform the MIC assay in the presence of exogenous ergosterol. If the compound targets ergosterol, the presence of external ergosterol in the medium will antagonize its activity, leading to a significant increase in the observed MIC value.
Protocol 3: Ergosterol Interaction Assay
Procedure: [10]
-
Prepare two sets of 96-well plates with serial dilutions of the test compound as described in Protocol 2.
-
For the "Test" set, use RPMI-1640 medium supplemented with a final concentration of 400 µg/mL exogenous ergosterol.
-
For the "Control" set, use standard RPMI-1640 medium.
-
Inoculate both sets of plates with the same fungal suspension. Use Amphotericin B as a positive control, as its mechanism is known to involve ergosterol binding.
-
Incubate and read the MICs for both sets of plates.
-
Interpretation: A four-fold or greater increase in the MIC value in the presence of ergosterol compared to its absence is considered indicative of a direct interaction between the compound and ergosterol.
Proposed Mechanism of Action
Based on evidence from analogous compounds, this compound may disrupt the fungal cell membrane. This disruption could be due to direct binding to ergosterol, a critical sterol for fungal membrane integrity and fluidity. This binding event could lead to pore formation, increased membrane permeability, and ultimately, cell death.
Caption: Hypothetical mechanism involving ergosterol binding and membrane disruption.
Structure-Activity Relationship (SAR) Insights
The development of potent antifungal agents from the this compound scaffold requires systematic modification and testing. Based on broader studies of aryl acetamide derivatives, the following points can guide analog synthesis:[11]
-
Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. The existing 4-methoxy group is an electron-donating group. SAR studies on related series have shown a preference for electron-withdrawing groups (e.g., halogens like -Cl, -F, or trifluoromethyl -CF₃) at the 3 and 4 positions, which often enhance potency.[11]
-
Amide Linker: The acetamide linker is often crucial for activity. Modifications should be approached with caution, though replacement with bioisosteres could be explored.
-
Chloro Group Replacement: The chlorine atom is a reactive handle. It can be displaced by various nucleophiles (e.g., azoles, amines) to create a diverse library of derivatives.[12] This is a key strategy for moving from a simple intermediate to a more complex and potentially more active final compound.
Conclusion and Future Directions
This compound represents a readily synthesizable and versatile starting point for the discovery of new antifungal agents. The protocols outlined in this document provide a robust framework for its synthesis, in vitro screening, and preliminary mechanistic evaluation. Future work should focus on the synthesis of a focused library of analogs based on SAR principles to optimize antifungal potency and reduce potential toxicity, ultimately aiming to develop a lead candidate for further preclinical evaluation.
References
- 1. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 8. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Arylacetamides
Welcome to the technical support center for the purification of N-arylacetamides. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity N-arylacetamides. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in fundamental chemical principles.
Introduction
N-arylacetamides (or acetanilides) are a critical class of compounds in medicinal chemistry and materials science. Their synthesis, typically via N-acetylation of anilines, can often result in mixtures containing unreacted starting materials, di-acetylated byproducts, and other impurities. Achieving high purity is paramount for subsequent applications, yet the purification process itself can be fraught with challenges. This guide offers practical, field-tested solutions to these common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude N-arylacetamide product?
A1: The most prevalent impurities are typically the unreacted aniline starting material and the acid byproduct from the acetylation reaction (e.g., acetic acid if using acetic anhydride). If the reaction is not performed correctly, you might also find di-acetylated products or hydrolysis of the product back to the aniline. The presence of a base like potassium carbonate is often used to neutralize the liberated acid, which can prevent salt formation with the unreacted aniline.[1]
Q2: My N-arylacetamide seems to be degrading on the silica gel column. What's happening?
A2: This is a common issue. Silica gel is inherently acidic and can catalyze the hydrolysis of the amide bond, especially if your mobile phase contains nucleophilic solvents like methanol.[2][3] This degradation will regenerate the aniline starting material, leading to co-elution and impure fractions. It's crucial to assess the stability of your compound on silica gel before committing to large-scale column chromatography.[2]
Q3: Is recrystallization always the best method for purifying N-arylacetamides?
A3: Recrystallization is often the most effective and scalable method for purifying solid N-arylacetamides, as acetamides are usually crystalline solids.[4][5] However, its success is highly dependent on finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain soluble at all temperatures.[6] If such a solvent cannot be found, or if impurities have very similar solubility profiles, other techniques like column chromatography or acid-base extraction may be necessary.
Q4: Can I use an acid wash to remove the unreacted aniline?
A4: Yes, this is a highly effective technique. Unreacted aniline is basic and can be protonated by a dilute aqueous acid (e.g., 1M HCl) to form a water-soluble anilinium salt.[7] This allows for its removal from an organic solution of your N-arylacetamide product via liquid-liquid extraction. However, this method is only viable if your N-arylacetamide product is not basic itself and does not partition into the acidic aqueous layer.[7][8]
Purification Strategy Decision Workflow
Choosing the right purification strategy is critical. The following diagram outlines a decision-making process to guide your choice between common purification techniques.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Issue 1: Recrystallization Problems
Q: My N-arylacetamide either "oils out" or fails to crystallize from solution. What should I do?
A: This is a common and frustrating problem that usually points to issues with solvent choice or cooling rate.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid crystal lattice. This is often due to using a solvent that is too nonpolar or cooling the solution too rapidly.[9] A complete failure to crystallize suggests the compound is too soluble in the chosen solvent even at low temperatures, or there is too much solvent present.[9]
-
Troubleshooting Steps:
-
Slow Down the Cooling: Rapid cooling, such as immediately placing the flask in an ice bath, encourages oiling out or the formation of very small, impure crystals.[6] Allow the solution to cool slowly to room temperature first, then move it to an ice bath.
-
Induce Crystallization: If the solution is clear and supersaturated, try scratching the inside of the flask with a glass rod just below the solvent line.[9] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound.[9]
-
Re-evaluate the Solvent System: The ideal solvent should dissolve the compound when hot but not when cold.[6] If your compound is too soluble, add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the primary solvent to redissolve it before cooling. Common solvent systems for N-arylacetamides include ethanol/water, ethyl acetate/hexanes, and acetone/hexanes.[10]
-
| Solvent System | Polarity | Good for... |
| Ethanol / Water | Polar | N-arylacetamides with some polarity. Water acts as the anti-solvent. |
| Ethyl Acetate / Hexanes | Intermediate | General purpose system for a wide range of N-arylacetamides. |
| Acetone / Hexanes | Intermediate | Similar to Ethyl Acetate/Hexanes, can be effective if one doesn't work.[10] |
| Toluene | Nonpolar | Good for less polar N-arylacetamides. Often produces high-quality crystals. |
Issue 2: Column Chromatography Challenges
Q: My product and the starting aniline have very similar Rf values on TLC and co-elute during column chromatography. How can I improve the separation?
A: This is a classic challenge, as the product (N-arylacetamide) is often only slightly more polar than the starting aniline.
-
Causality: The small difference in polarity between the aniline and its corresponding acetamide can make separation on silica gel difficult. The basicity of the aniline can also cause "tailing" on the acidic silica gel, where the spot streaks up the TLC plate, further complicating separation.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Do not assume your initial TLC solvent system is optimal for a column. Try different solvent systems to maximize the difference in Rf values (ΔRf). Instead of just ethyl acetate/hexanes, consider systems like dichloromethane/methanol or adding a small amount of a different solvent like 2-propanol, which can alter the selectivity of the separation.[8]
-
Use a Gradient Elution: Start with a less polar solvent system to elute any non-polar impurities, then gradually increase the polarity to first elute the aniline and then your desired N-arylacetamide. This can provide much better resolution than an isocratic (constant solvent mixture) elution.[11]
-
Deactivate the Silica: If tailing is an issue, the silica gel may be too acidic. You can try neutralizing it by adding a small amount of a base, like triethylamine (~0.5-1%), to your mobile phase. This will protonate the triethylamine instead of your aniline, leading to sharper bands and better separation.
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina, which has different selectivity properties.[8]
-
Issue 3: Removing Unreacted Starting Aniline
Q: I've tried recrystallization and column chromatography, but I still have a persistent aniline impurity. Is there a chemical way to remove it?
A: Yes, an acid-base extraction is the definitive method for removing basic aniline impurities from a neutral amide product.
-
Causality: The key difference between an aniline and an N-arylacetamide is the basicity of the nitrogen. The lone pair on the aniline nitrogen is available for protonation, making it a base. In the acetamide, the lone pair is delocalized into the adjacent carbonyl group, rendering it essentially neutral. We can exploit this difference.
-
Protocol: Acid-Base Extraction Workflow: This protocol assumes your crude product is dissolved in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Chloroacetylation Reactions
Welcome to the technical support center for chloroacetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yield, high-purity results in your chloroacetylation experiments.
Section 1: Foundational Principles & Safety
Before delving into troubleshooting, a strong understanding of the reaction's fundamentals and safety protocols is paramount.
The Chloroacetylation Reaction: A Mechanistic Overview
Chloroacetylation is a type of acylation reaction where a chloroacetyl group is introduced into a molecule, most commonly through the reaction of an amine with chloroacetyl chloride.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1][2] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the N-chloroacetylated product.[1] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
Diagram: Generalized Chloroacetylation Mechanism
Caption: Nucleophilic attack of an amine on chloroacetyl chloride.
Safety First: Handling Chloroacetyl Chloride
Chloroacetyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent.[4][5][6][7][8] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5][9]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling toxic vapors.[4][6][9]
-
Moisture Sensitivity: Chloroacetyl chloride reacts violently with water, releasing toxic HCl gas.[4][5][6] Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).[3][10]
-
Spill & First Aid: In case of skin contact, immediately flush with copious amounts of water.[11] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[4][11] Have an appropriate spill kit readily available.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the planning and execution of chloroacetylation reactions.
Q1: How do I choose the right solvent for my chloroacetylation reaction?
The choice of solvent is critical and depends on the solubility of your starting materials and the desired reaction conditions. Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride.[12]
| Solvent | Properties | Typical Use Cases |
| Dichloromethane (DCM) | Good solubility for many organic compounds, volatile and easy to remove. | General purpose chloroacetylations.[12] |
| Tetrahydrofuran (THF) | Aprotic ether, good for dissolving a range of substrates. | Reactions requiring a slightly more polar aprotic solvent.[12] |
| Acetonitrile (MeCN) | Polar aprotic solvent, can be useful for less soluble starting materials. | An alternative to DCM or THF.[13] |
| Toluene | Non-polar, can be used for reactions at higher temperatures. | Specific applications where polarity is a concern. |
| Phosphate Buffer | Aqueous, "green" solvent. | For water-soluble substrates, offering a biocompatible option.[13][14] |
Q2: What is the role of a base in the reaction, and which one should I use?
A base is essential to neutralize the HCl generated during the reaction.[3] Without a base, the starting amine will be protonated, rendering it inactive. The choice of base can influence the reaction rate and side product formation.
| Base | Type | Considerations |
| Triethylamine (TEA) | Tertiary amine | Commonly used, but can sometimes lead to side reactions.[13] |
| Diisopropylethylamine (DIPEA) | Hindered tertiary amine | Good choice to minimize side reactions due to its steric bulk. |
| Pyridine | Aromatic amine | Can also act as a nucleophilic catalyst.[13] |
| Potassium Carbonate (K₂CO₃) | Inorganic base | Heterogeneous, can be easier to remove during workup.[13] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-nucleophilic amidine | A strong, sterically hindered base that can accelerate the reaction.[15][16] |
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress.[3][17][18][19][20]
-
Procedure:
-
Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[20]
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots under UV light or with a suitable stain.
-
-
Interpretation: The reaction is complete when the starting material spot in the RM lane has disappeared, and a new product spot has appeared.[18]
Diagram: TLC Monitoring of Chloroacetylation
Caption: Workflow for monitoring reaction progress using TLC.
Section 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent problems in chloroacetylation.[3][10][21][22]
| Potential Cause | Explanation | Troubleshooting Steps |
| Moisture Contamination | Chloroacetyl chloride readily hydrolyzes to chloroacetic acid in the presence of water, which is unreactive.[3][10] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[3][10] |
| Incomplete Reaction | The reaction may not have gone to completion. | Monitor the reaction by TLC.[3] If incomplete, consider increasing the reaction time or temperature moderately.[10] |
| Insufficient Base | Not enough base to neutralize the HCl byproduct, leading to protonation of the starting amine. | Use at least a stoichiometric equivalent of the base. For less reactive amines, a slight excess (1.1-1.2 equivalents) may be beneficial.[10] |
| Poor Solubility | If the starting material is not fully dissolved, the reaction will be slow and incomplete.[10] | Choose a solvent in which the starting material has good solubility.[10] |
| Product Loss During Workup | The product may be lost during extraction or purification steps.[3][21] | Ensure proper phase separation during extractions. Minimize transfers. Use cold solvents for washing/precipitation to reduce solubility losses.[10] |
Problem 2: Formation of Impurities or Side Products
The appearance of unexpected spots on your TLC or in your NMR can be frustrating.
| Potential Cause | Explanation | Troubleshooting Steps |
| Diacylation | Reaction of the product amide with another molecule of chloroacetyl chloride. | Use a 1:1 stoichiometry of reactants.[12] Consider reverse addition (adding the amine to the chloroacetyl chloride solution). |
| O-acylation (for substrates with hydroxyl groups) | The hydroxyl group reacts instead of, or in addition to, the amine. | The choice of solvent and base can influence selectivity. For example, phosphate buffer has been shown to favor N-acylation over O-acylation.[13][14] |
| Polymerization/Tarry Substance | Highly exothermic reactions can lead to decomposition and polymerization.[12] | Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride.[12][16] Add the chloroacetyl chloride dropwise.[12] |
| Presence of Chloroacetic Acid | Hydrolysis of chloroacetyl chloride.[10] | During aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[10][12] |
Diagram: Troubleshooting Low Yield
Caption: Decision-making workflow for troubleshooting low yields.
Section 4: Optimized Experimental Protocols
The following are generalized protocols that can be adapted to specific substrates.
Protocol 1: General Chloroacetylation of an Amine in an Organic Solvent
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous solvent (e.g., DCM or THF).[12]
-
Addition of Base: Add the base (e.g., triethylamine, 1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[12]
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled, stirring solution, ensuring the temperature remains below 5 °C.[12][16]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[3]
-
Workup: Once the reaction is complete, wash the organic layer sequentially with a dilute acid (to remove excess amine), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.[3][12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[12]
-
Purification: Purify the crude product by recrystallization or column chromatography.[3][23]
Protocol 2: Chloroacetylation in Aqueous Media (Phosphate Buffer)
This method is particularly useful for water-soluble amines and promotes chemoselectivity.[13][14]
-
Reaction Setup: In a flask, dissolve the amino compound (e.g., amino alcohol, amino acid) in phosphate buffer.[13][14]
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride to the stirring solution. The reaction is often rapid, completing within 20 minutes.[13][14]
-
Isolation: The product often precipitates out of the solution and can be isolated by simple filtration.[13][24]
-
Washing: Wash the isolated solid with water to remove any inorganic salts.
Section 5: Purification Strategies
Obtaining a pure product is the final and crucial step.
-
Recrystallization: This is an effective method for purifying solid products.[3][23] The choice of solvent is key; a solvent system where the product is soluble at high temperatures but insoluble at low temperatures is ideal.
-
Column Chromatography: For products that are oils or when recrystallization is ineffective, silica gel column chromatography is the method of choice.[10] A solvent system with appropriate polarity (e.g., ethyl acetate in hexanes) is used to separate the product from impurities.[10]
-
Aqueous Washes: As mentioned in the protocols, washing the crude reaction mixture with acidic and basic aqueous solutions is a simple and effective way to remove unreacted starting materials and byproducts.[10][12]
By understanding the underlying principles, anticipating potential challenges, and following systematic troubleshooting and purification strategies, you can significantly improve the success rate of your chloroacetylation reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. jackwestin.com [jackwestin.com]
- 3. benchchem.com [benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 8. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
- 11. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. sphinxsai.com [sphinxsai.com]
- 17. [Process monitoring the synthesis of N-dichloroacetyloxazolidine by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Troubleshooting [chem.rochester.edu]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-N-(4-methoxyphenyl)acetamide in Experimental Assays
Welcome to the technical support resource for 2-Chloro-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related challenges during in vitro and in vivo experimental assays. Poor aqueous solubility is a common hurdle for many promising small molecules, leading to issues such as compound precipitation, inconsistent results, and underestimated biological activity.[1] This document provides a structured approach to diagnosing and resolving these issues, ensuring the generation of reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A: This is a classic issue known as "crashing out." Dimethyl sulfoxide (DMSO) is a powerful, aprotic organic solvent capable of dissolving many hydrophobic compounds like this compound at high concentrations.[2][3] However, when this concentrated DMSO stock is introduced into an aqueous environment (your buffer), the solvent composition changes dramatically. The compound, which is poorly soluble in water, is no longer supported by the DMSO and rapidly precipitates out of the solution.[4] This is especially common when the final DMSO concentration in the assay is low.
Q2: What is the best solvent to prepare my initial stock solution?
A: For primary stock solutions, 100% Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilization capacity for a wide range of polar and non-polar compounds.[2][5] It allows for the creation of a high-concentration stock (e.g., 10-20 mM), which is necessary for subsequent serial dilutions. For compounds that are still problematic in DMSO, Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, but their compatibility with the specific assay must be verified.
Q3: What is the maximum concentration of DMSO my assay can tolerate?
A: This is highly dependent on the biological system you are using (e.g., specific enzyme, cell line). As a general rule, most cell-based assays can tolerate DMSO up to 0.5% (v/v) without significant toxicity. Some robust enzymatic assays may tolerate up to 1-2%. However, exceeding this can lead to solvent-induced artifacts or cytotoxicity.[6] It is critical to run a vehicle control experiment where you add the same final concentration of DMSO (without the compound) to your assay to determine its baseline effect.
Q4: Can I heat the solution or sonicate it to force the compound to dissolve in my buffer?
A: Gentle heating and sonication are excellent practices for dissolving the compound in your 100% DMSO stock solution .[1] However, heating the final aqueous assay solution is generally not recommended. While it might temporarily increase solubility, the compound will likely precipitate again as the solution cools to the standard assay incubation temperature (e.g., 37°C or room temperature).[7] Furthermore, excessive heat can degrade the compound or other assay components.
Section 2: Systematic Troubleshooting Workflow
Encountering precipitation can be frustrating. This workflow provides a logical sequence of steps to diagnose the source of the issue and identify the most effective solution.
Caption: Troubleshooting Decision Workflow for Solubility Issues.
Section 3: In-Depth Solubilization Guides & Protocols
If basic troubleshooting does not resolve the precipitation, the following advanced strategies can be employed.
Guide 1: The Co-Solvent System Approach
-
Principle of Causality: This technique involves modifying the final aqueous buffer to make it more "hospitable" to the hydrophobic compound. By adding a water-miscible organic solvent (a co-solvent), you reduce the overall polarity of the solution, which can prevent the compound from precipitating upon dilution.[8][9] The choice of co-solvent is critical to ensure it does not interfere with the assay.
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[]
-
Experimental Protocol:
-
Prepare Co-solvent Buffer: Prepare your standard assay buffer containing a low percentage of the chosen co-solvent. Start with 5% and titrate down if assay interference is observed. For example, prepare "Assay Buffer + 5% Ethanol".
-
Prepare Intermediate Dilution: Instead of diluting your DMSO stock directly into the final assay volume, create an intermediate dilution. Dilute the 10 mM DMSO stock 1:10 into the Co-solvent Buffer to get a 1 mM solution (now in 10% DMSO / 90% Co-solvent Buffer).
-
Final Dilution: Use the 1 mM intermediate solution to make your final serial dilutions in the Co-solvent Buffer. This gradual reduction in organic solvent concentration minimizes the shock that causes precipitation.
-
Vehicle Control: Remember to run a parallel vehicle control using the same final concentrations of DMSO and the co-solvent.
-
Guide 2: The Cyclodextrin Inclusion Complex Approach
-
Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophobic inner cavity and a hydrophilic exterior.[11] They act as "molecular buckets" that encapsulate the poorly soluble this compound, forming a water-soluble "inclusion complex."[12][13] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[14][15]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[14]
-
Experimental Protocol:
-
Prepare Cyclodextrin Buffer: Dissolve HP-β-CD or SBE-β-CD directly into your assay buffer. A typical starting concentration is 1-5% (w/v). Ensure it is fully dissolved.
-
Compound Addition: Prepare a concentrated stock of this compound in DMSO as usual (e.g., 20 mM).
-
Dilution into Cyclodextrin Buffer: Add small aliquots of the DMSO stock directly to the vigorously vortexing Cyclodextrin Buffer to create your highest desired concentration. The cyclodextrins in the buffer will capture the compound molecules as they are diluted.
-
Equilibration: Allow the solution to mix for 15-30 minutes to ensure efficient complexation.
-
Serial Dilutions: Perform subsequent serial dilutions using the Cyclodextrin Buffer.
-
Vehicle Control: The vehicle control must contain the same final concentration of both DMSO and the cyclodextrin.
-
Caption: Mechanism of Cyclodextrin-Mediated Solubilization.
Guide 3: The Surfactant/Detergent Method
-
Principle of Causality: Low concentrations of non-ionic surfactants can prevent the self-aggregation of hydrophobic molecules, which is often a precursor to visible precipitation.[16] This doesn't necessarily increase equilibrium solubility in the same way as cyclodextrins, but it can be highly effective at keeping the compound dispersed and available for interaction with the biological target in high-throughput screening (HTS) settings.
-
Recommended Surfactants: Polysorbate 20 (Tween-20), Triton X-100.
-
Experimental Protocol:
-
Prepare Surfactant Buffer: Add a very low concentration of the chosen surfactant to your assay buffer. A typical starting point is 0.01% to 0.05% (v/v). Higher concentrations can form micelles and may interfere with the assay.
-
Prepare Stock: Prepare the DMSO stock solution as usual.
-
Dilution: Proceed with your standard dilution protocol, but use the Surfactant Buffer as the diluent.
-
Vehicle Control: The vehicle control must contain the same final concentration of both DMSO and the surfactant.
-
Section 4: Data Summary Tables
Table 1: Recommended Starting Solvents for Stock Solutions
| Solvent | Abbreviation | Typical Starting Conc. | Notes |
| Dimethyl sulfoxide | DMSO | 10-20 mM | Excellent solubilizing power; most common choice. Can cause precipitation on aqueous dilution.[5] |
| Ethanol | EtOH | 5-10 mM | Good alternative; less likely to interfere with some biological assays than DMSO. |
| Dimethylformamide | DMF | 10-20 mM | Strong solvent, use if DMSO fails. Check for assay compatibility. |
Table 2: Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| Co-Solvent | Simple to implement; cost-effective.[9] | Potential for solvent to interfere with assay; may not be sufficient for very insoluble compounds. | Moderately insoluble compounds; when final organic solvent concentration can be >1%. |
| Cyclodextrin | High solubilizing capacity; generally low biological interference.[11][13] | More expensive; requires optimization of cyclodextrin type and concentration. | Highly insoluble compounds; sensitive cell-based assays where organic solvents are problematic. |
| Surfactant | Very effective at low concentrations; prevents aggregation.[16] | Can interfere with assays involving membranes or protein-protein interactions; potential to denature proteins at higher concentrations. | High-throughput screening (HTS); preventing non-specific inhibition caused by compound aggregation. |
Section 5: References
-
Jahagirdar, G. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Biology Pharmacy and Health Sciences.
-
McCusker, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. --INVALID-LINK--
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization. --INVALID-LINK--
-
Solubility of Things. 2-chloro-N-(4-ethoxyphenyl)acetamide. --INVALID-LINK--
-
ScienceDirect. (2025). pH adjustment: Significance and symbolism. --INVALID-LINK--
-
National Institutes of Health (NIH). (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. --INVALID-LINK--
-
SlideShare. solubility enhancement -by pH change & complexation. --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. --INVALID-LINK--
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. --INVALID-LINK--
-
PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. --INVALID-LINK--
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. --INVALID-LINK--
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. --INVALID-LINK--
-
ResearchGate. (2024). First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p -Acetamide. --INVALID-LINK--
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. --INVALID-LINK--
-
MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. --INVALID-LINK--
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. --INVALID-LINK--
-
MedchemExpress.com. Co-solvents | Biochemical Assay Reagents. --INVALID-LINK--
-
ResearchGate. (2021). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (A) and 2-(4-methoxyphenylamino)-2-oxoethyl acrylate (MPAEA) (B). --INVALID-LINK--
-
PubMed. (2014). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. --INVALID-LINK--
-
Shandong IRO Chelating Chemical Co., Ltd. Co-solvent - The 'Medicinal Magician' in The Laboratory. --INVALID-LINK--
-
ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. --INVALID-LINK--
-
PubMed. (2007). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. --INVALID-LINK--
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. --INVALID-LINK--
-
PubMed Central. (2013). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. --INVALID-LINK--
-
CymitQuimica. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. --INVALID-LINK--
-
ChemicalBook. N-(4-Methoxyphenyl)acetamide(51-66-1). --INVALID-LINK--
-
Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. --INVALID-LINK--
-
PubMed Central. (2018). Crystal structure and Hirshfeld surface analysis of this compound. --INVALID-LINK--
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Troubleshooting Common Side Reactions in Acetamide Synthesis
Welcome to the Technical Support Center for Acetamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of acetamides. Our goal is to provide in-depth, scientifically-grounded solutions to ensure the integrity and success of your experiments.
Introduction: The Challenge of Selective Amide Formation
Acetamide synthesis, a cornerstone of organic and medicinal chemistry, involves the formation of an amide bond. While seemingly straightforward, the reaction is often plagued by side reactions that can significantly impact yield, purity, and in the case of chiral molecules, the stereochemical outcome. Understanding the mechanistic underpinnings of these undesired pathways is critical for effective troubleshooting. This guide addresses the most prevalent issues in a direct question-and-answer format, providing both the "why" and the "how" for overcoming these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hydrolysis: Why is my acetamide reverting to the starting carboxylic acid?
Question: I've isolated my product, but subsequent analysis (e.g., NMR, LC-MS) shows the presence of the initial carboxylic acid and amine. What's causing this hydrolysis, and how can I prevent it?
Answer:
This issue points to the hydrolytic cleavage of the amide bond, a common problem, especially during work-up or purification.[1][2] Amides can be hydrolyzed under both acidic and basic conditions, often accelerated by heat.[2]
Causality: The amide bond, while robust, is susceptible to nucleophilic attack by water (or hydroxide ions).[3]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[4][5]
-
Base-Promoted Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[1][3] This process is often driven to completion by the deprotonation of the resulting carboxylic acid, forming a carboxylate salt.[2][4]
Troubleshooting Protocol:
-
Neutralize the Reaction Mixture Carefully: During the aqueous work-up, ensure the pH is brought to neutral (pH ~7) cautiously. Use dilute acidic or basic solutions (e.g., 1M HCl, 1M NaHCO₃) and add them slowly while monitoring the pH.
-
Minimize Exposure to Water and Heat: Once the amide is formed, minimize its contact with aqueous environments, especially at elevated temperatures. If recrystallization from an aqueous solvent system is necessary, use the minimum amount of heat required to dissolve the product and cool the solution promptly.
-
Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual water, which could cause hydrolysis upon storage.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH during Work-up | Strongly acidic (<3) or basic (>11) | Neutral (pH 6.5-7.5) | Minimizes catalyzed hydrolysis. |
| Temperature | Prolonged heating in aqueous media | Room temperature work-up; minimal heating for recrystallization | Hydrolysis is kinetically slow at lower temperatures.[4] |
| Solvent for Extraction | Wet, non-polar organic solvents | Anhydrous organic solvents (e.g., dried DCM, Ethyl Acetate) | Prevents introduction of water that can lead to hydrolysis. |
Dehydration: My primary acetamide is converting into a nitrile. How do I stop this?
Question: My reaction is intended to produce a primary acetamide (R-CONH₂), but I'm observing a significant amount of the corresponding nitrile (R-C≡N). What reaction conditions favor this side reaction?
Answer:
The formation of a nitrile from a primary amide is a classic dehydration reaction.[6][7] This transformation is often promoted by high temperatures and the presence of dehydrating agents.[8][9]
Causality: This side reaction involves the elimination of a molecule of water from the primary amide functional group. Certain reagents, often used as coupling agents or for other transformations, are potent dehydrating agents.
-
Common Dehydrating Agents: Reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and even trifluoroacetic anhydride (TFAA) can facilitate this conversion.[6][8][10]
-
High Temperatures: Even in the absence of a strong dehydrating agent, excessive heat during the reaction or distillation can lead to thermal dehydration of the amide.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile formation.
Preventative Measures:
-
Reagent Selection: If using a coupling agent, opt for one that is not a strong dehydrating agent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are generally safe choices.[12]
-
Temperature Control: Maintain the reaction temperature at the lowest effective level. Avoid excessive heating during both the reaction and any subsequent purification steps like distillation.
-
Alternative Synthetic Routes: For sensitive substrates, consider synthesizing the acetamide from an acid chloride and an amine at low temperatures, which typically avoids the high temperatures that can lead to dehydration.[2]
Over-acylation: Why is my primary/secondary amine reactant forming a di-acetylated or tri-acetylated product?
Question: I am trying to mono-acylate a primary or secondary amine, but I'm getting significant amounts of the di-acylated product. How can I improve the selectivity for mono-acylation?
Answer:
Over-acylation occurs when the initially formed amide is still nucleophilic enough to react with another molecule of the acylating agent.[13] While the nitrogen lone pair in an amide is less nucleophilic due to resonance with the carbonyl group, under certain conditions, a second acylation can occur.[14][15]
Causality: This issue is most prevalent when using highly reactive acylating agents like acid chlorides or anhydrides, especially in the presence of a strong base. The base can deprotonate the newly formed amide, creating a highly nucleophilic amidate anion that readily reacts further.
Strategies for Selective Mono-acylation:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the amine relative to the acylating agent. This ensures the acylating agent is consumed before it can react with the product amide.
-
Slow Addition: Add the acylating agent dropwise to the solution of the amine at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more nucleophilic starting amine.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger, less hindered bases like triethylamine or pyridine. These bases are less likely to deprotonate the product amide.
-
Protecting Groups: For complex molecules or when high selectivity is crucial, consider using a protecting group on the amine.[16][17] A common strategy is to use a carbamate protecting group like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz).[12] The protected amine can then be acylated, followed by deprotection to yield the desired mono-acylated product.[13][18]
Experimental Protocol: Selective Mono-Acetylation using a Protecting Group
-
Protection: Dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., Dichloromethane, DCM). Add a base such as triethylamine (1.2 eq.). Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[13]
-
Work-up: Quench the reaction with water and extract the Boc-protected amine with an organic solvent. Dry the organic layer and concentrate under reduced pressure.
-
Acylation: The crude Boc-protected amine can often be used directly in the next step.
-
Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final mono-acetylated amine.[18]
Racemization: My chiral amine is losing its stereochemical integrity during amide bond formation. What is causing this and how can I prevent it?
Question: I am synthesizing an acetamide from a chiral amine, but I'm observing significant racemization in my final product. What is the mechanism of this racemization, and what are the best practices to avoid it?
Answer:
Racemization during amide bond formation, particularly when activating a carboxylic acid derived from a chiral amino acid, is a significant challenge in peptide synthesis and the preparation of chiral amides.[19][20]
Causality: The most common pathway for racemization involves the formation of an azlactone (or oxazolone) intermediate.[21] When the carboxylic acid is activated (e.g., by a coupling agent), the carbonyl oxygen of the N-acyl group can attack the activated carbonyl carbon, forming a cyclic azlactone. The α-proton of the azlactone is relatively acidic and can be abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.[21]
Caption: Competing pathways of racemization vs. direct amide formation.
Strategies to Minimize Racemization:
-
Use Racemization-Suppressing Coupling Reagents: Certain coupling reagents are known to minimize racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with carbodiimides (like DCC or EDC) to suppress azlactone formation.[19] More modern reagents like COMU or T3P have also been developed with low racemization potential.[22][23]
-
Control the Base: The choice and amount of base are critical. Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of triethylamine.[19] Use the minimum amount of base necessary.
-
Low Temperatures: Perform the coupling reaction at low temperatures (e.g., 0 °C to -20 °C) to slow down the rate of azlactone formation and subsequent enolization.
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization. Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over more polar solvents like dimethylformamide (DMF).
| Parameter | Condition Prone to Racemization | Racemization-Free Condition |
| Coupling Agent | DCC or EDC alone | DCC/HOBt, EDC/Oxyma, COMU, T3P |
| Base | Triethylamine (TEA) | N-Methylmorpholine (NMM), Collidine |
| Temperature | Room Temperature or elevated | 0 °C to -20 °C |
| Solvent | Polar aprotic (e.g., DMF) | Non-polar (e.g., DCM, THF) |
Conclusion
Successful acetamide synthesis hinges on a detailed understanding of potential side reactions and the reaction conditions that promote them. By carefully selecting reagents, controlling stoichiometry, and optimizing reaction parameters such as temperature and pH, researchers can significantly mitigate the formation of unwanted byproducts like hydrolyzed starting materials, nitriles, over-acylated species, and racemized products. This guide serves as a foundational resource for troubleshooting these common issues, enabling the development of robust and reproducible synthetic protocols.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aklectures.com [aklectures.com]
- 4. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 9. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jackwestin.com [jackwestin.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 21. academic.oup.com [academic.oup.com]
- 22. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Long-Term Stability of 2-Chloro-N-(4-methoxyphenyl)acetamide
Welcome to the dedicated technical support guide for 2-Chloro-N-(4-methoxyphenyl)acetamide (CAS No. 5433-25-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this reagent during long-term storage. This guide provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions based on the compound's specific chemical vulnerabilities.
Introduction: Understanding the Instability of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. However, its chemical structure contains two primary points of vulnerability that can lead to degradation if not stored and handled correctly:
-
The α-Chloro Acetyl Group: The chlorine atom is susceptible to nucleophilic substitution, most commonly hydrolysis, which replaces the chlorine with a hydroxyl group. This reaction is accelerated by moisture.
-
The N-(4-methoxyphenyl) Moiety: This electron-rich aromatic system, particularly the methoxy group, is prone to oxidation, which is often catalyzed by light and air (oxygen). This degradation pathway is a primary cause of discoloration.
This guide will address how to mitigate these degradation pathways to ensure the long-term purity and performance of your material.
Troubleshooting Guide: Common Storage Issues
This section addresses specific problems you might encounter with your stored this compound, explains the likely chemical cause, and provides actionable solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Preventive Measures |
| Discoloration (Yellowing to Brown) | Oxidation of the 4-methoxyphenyl ring. This is often initiated by exposure to UV light and/or air (oxygen). | Action: If purity is critical, purify a small amount by recrystallization before use. Prevention: Store the compound in an amber or opaque glass vial to block light. Purge the container headspace with an inert gas (e.g., Argon or Nitrogen) before sealing to displace oxygen. |
| Clumping or Caking of Powder | Hygroscopicity & Hydrolysis. The material has absorbed ambient moisture, leading to physical changes and initiating chemical degradation (hydrolysis of the α-chloro group). | Action: Gently break up clumps in a low-humidity environment (e.g., a glove box or desiccator). Dry the material under vacuum at a low temperature (e.g., 30-40°C) before use. Prevention: Store in a desiccator containing a suitable desiccant like silica gel or Drierite™. Use containers with high-quality, airtight seals. |
| Change in pH of Solutions | Hydrolysis. Degradation of the α-chloro group can form 2-hydroxy-N-(4-methoxyphenyl)acetamide and release hydrochloric acid (HCl), lowering the pH. | Action: Discard the solution as it contains significant impurities. Prevention: Prepare solutions fresh. If a stock solution must be stored, use an anhydrous, aprotic solvent and store under an inert atmosphere at low temperatures. |
| Inconsistent Experimental Results | Presence of Degradants. Impurities from oxidation or hydrolysis can interfere with subsequent reactions, leading to lower yields or unexpected side products. | Action: Confirm the purity of your starting material using an appropriate analytical technique (e.g., HPLC, ¹H NMR). Prevention: Implement the stringent storage protocols outlined in this guide. Perform a quick purity check on older batches of the reagent before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature conditions for storing this compound?
While many suppliers recommend room temperature, the optimal condition is refrigerated storage (2-8°C). Lower temperatures significantly slow the rate of both hydrolysis and oxidation reactions. For long-term storage (over 12 months), storing at -20°C is recommended, provided the container is properly sealed to prevent moisture ingress upon removal and warming.
Q2: My compound arrived with a slight yellow tint. Is it still usable?
A faint yellow color often indicates a very minor level of oxidation. For many applications, this may not significantly impact the outcome. However, for high-purity applications such as reference standard preparation or late-stage GMP synthesis, you should first assess the purity via HPLC or NMR. If the purity is below your required specification (e.g., <98%), purification by recrystallization is advised.
Q3: How can I safely handle the compound to minimize degradation?
Handle the compound in an environment with controlled humidity and lighting. Weigh out the required amount quickly and securely reseal the container immediately. If possible, work under subdued light. Purging the container with an inert gas like argon or nitrogen after each use provides the best protection against oxidation.
Q4: What is the best solvent for creating a stock solution?
For short-term storage, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are suitable. Avoid protic solvents like methanol or ethanol, as they can act as nucleophiles and displace the chlorine atom over time. Never store stock solutions in water or other aqueous buffers. All solutions should be stored under an inert atmosphere, protected from light, and refrigerated.
Visualizing Degradation and Prevention
The following diagrams illustrate the key degradation pathways and the recommended workflow for optimal storage.
Technical Support Center: Addressing Inconsistencies in the Biological Activity of Synthesized Batches
This resource provides a structured, scientifically-grounded framework to systematically diagnose and resolve these issues. We will move from high-level frequently asked questions to a deep, systematic troubleshooting guide, complete with detailed experimental protocols and visual workflows. Our approach is built on the pillars of chemical verification and biological validation to ensure that your results are both reproducible and reliable.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions that arise when a new batch of a synthesized compound yields unexpected biological results.
Q1: We are observing significantly different results (e.g., IC50, EC50) between two batches of the same compound. What are the most common causes for this variability?
A1: Batch-to-batch variability is a multifaceted issue that can originate from either the compound itself or the biological assay system. The most common causes include:
-
Chemical Purity and Impurity Profiles : Even minor differences in the purity percentage or the nature of impurities can drastically alter biological outcomes. Some impurities may be inert, while others could be potent agonists or antagonists in your assay.[1]
-
Presence of Stereoisomers : If the compound is chiral, different batches might have varying ratios of enantiomers or diastereomers. These stereoisomers can have vastly different biological activities, with one being highly active (the eutomer) and the other being inactive or even antagonistic (the distomer).[2][3]
-
Residual Solvents : Solvents used during synthesis and purification may remain in the final product.[4] These can vary between batches and may exert their own biological or chemical effects, confounding your results.[1]
-
Compound Stability and Degradation : Improper storage, handling, or differences in the manufacturing process can lead to the degradation of the active compound, reducing its potency.[1]
-
Biological System Drift : The problem may not be with the compound but with the assay itself. This includes issues like cell line misidentification, mycoplasma contamination, high passage number leading to phenotypic drift, and lot-to-lot variability in critical reagents like fetal bovine serum (FBS).[5][6]
Q2: A new batch of our compound is showing lower potency than the previous one. What is the very first step we should take?
A2: The first and most critical step is to scrutinize the Certificate of Analysis (CoA) provided by the supplier for both the old and new batches. Pay close attention to the reported purity (typically by HPLC), the method of structural confirmation (e.g., ¹H-NMR, MS), and any data on residual solvents.[1] Concurrently, perform a rigorous review of your experimental records to ensure the exact same protocol was followed, including solvent for dissolution, final concentration, and incubation times. Inconsistent experimental conditions are often mistaken for compound variability.[1]
Q3: How can our lab proactively minimize the impact of batch-to-batch variability on our long-term studies?
A3: Proactive management is key to ensuring the continuity and reliability of long-term research projects.
-
Multi-Batch Pre-screening : Before initiating a large-scale study, obtain small quantities of several different batches of the compound. Perform a quick, decisive validation assay to compare their activity and select the most suitable batch.[1]
-
Establish a "Golden Batch" : Once a batch has been validated and shown to perform as expected, purchase a sufficient quantity to last the entire duration of the study.[1] This single lot becomes your internal reference standard, eliminating compound variability as a factor in future experiments.
-
In-House Quality Control : Do not rely solely on the supplier's CoA. Perform your own baseline analytical chemistry (e.g., HPLC purity check) and a bioassay confirmation on each new batch upon arrival to verify its integrity before it is widely distributed in the lab.
Systematic Troubleshooting Guide: A Phased Approach
When initial checks do not resolve the issue, a more systematic investigation is required. This guide provides a logical workflow to pinpoint the root cause of the discrepancy.
Phase 1: Initial Assessment & Data Integrity Review
The goal of this phase is to rule out simple experimental errors or artifacts before committing resources to extensive chemical and biological analyses.
Q4: Our CoA comparison was inconclusive. How should we systematically review our biological data for clues about the inconsistency?
A4: A deep dive into your raw experimental data can often reveal the nature of the problem.
-
Validate Your Controls : First, confirm that both your positive and negative/vehicle controls are behaving as expected in all experiments. If controls are inconsistent, this points to a systemic assay problem, not a compound batch issue.[7]
-
Analyze Dose-Response Curves : Compare the full dose-response curves for the old and new batches.
-
A Shift in EC50/IC50 : If the curves are parallel but shifted, this typically indicates a difference in the concentration of the active species. This could be due to lower purity, degradation, or an error in weighing or dilution.
-
A Change in the Hill Slope or Maximum Effect (Emax) : If the shape of the curve changes, it may suggest a more complex issue, such as the presence of an active impurity that acts as a partial agonist or antagonist.
-
-
Review Raw Data for Artifacts : Look for signs of systematic error, such as "edge effects" in multi-well plates, where wells on the perimeter behave differently due to increased evaporation.[8] Also, check for unusually high variability between technical replicates, which can indicate issues with pipetting, cell seeding, or compound precipitation.[8]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];
} caption: "Workflow for the Initial Assessment Phase."
Phase 2: Comprehensive Chemical Characterization
If the data review suggests a compound-specific issue, the next step is a head-to-head analytical comparison of the batches in-house.
dot graph LR { bgcolor="#F1F3F4" node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#34A853"]; edge [color="#5F6368", penwidth=1.5];
} caption: "Decision tree for chemical characterization."
Q5: What is the most important first analytical test to compare the chemical integrity of two batches?
A5: The single most informative test is a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) analysis.[9] This should be run on both batches simultaneously under identical conditions.
-
Purity Assessment : This will provide an accurate, quantitative measure of the purity of each batch, allowing for a direct comparison. A significant difference in purity is a likely cause of the activity change.
-
Impurity Profiling : Beyond just the main peak, carefully examine the number and relative area of the impurity peaks. A new impurity peak in the problematic batch, or a significant increase in a known impurity, is a major red flag.
-
Retention Time : The active compound should have the exact same retention time in both batches, confirming they are likely the same molecule.
Q6: The purity of both batches is >98% by HPLC, but the activity still differs. What should we investigate next?
A6: High purity does not guarantee identity or rule out subtle but critical differences. The next steps are to confirm the structure and investigate other chemical properties.
-
Structural Confirmation : Use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure.[10] An ¹H-NMR spectrum is an excellent "fingerprint" of a molecule. Overlay the NMR spectra from both batches; they should be superimposable. MS will confirm the molecular weight is correct.[10][11]
-
Stereoisomerism : If your molecule contains chiral centers, the batches may differ in their stereoisomeric composition.[12][13] This requires specialized analysis, such as chiral HPLC, to separate and quantify the different enantiomers or diastereomers.[14] A different ratio can absolutely explain a change in biological activity.[2]
-
Residual Solvents : The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceuticals.[15] These are typically analyzed by Headspace Gas Chromatography (GC).[4][16] A difference in the type or amount of a residual solvent could be the source of the problem.[17]
| Analytical Technique | Primary Purpose | Potential Finding in Problematic Batch |
| HPLC / UPLC | Purity assessment and impurity profiling.[9] | Lower purity %; new or larger impurity peaks. |
| LC-MS | Confirm molecular weight and identify impurities.[18] | Incorrect molecular weight; structure of impurity identified. |
| ¹H-NMR Spectroscopy | Confirm chemical structure ("fingerprint").[10] | Spectra are not superimposable, indicating a different structure. |
| Chiral Chromatography | Separate and quantify stereoisomers.[14] | Different ratio of enantiomers/diastereomers compared to the reference batch. |
| Headspace GC | Detect and quantify residual volatile solvents.[16] | Presence of a new or higher level of a solvent known to interfere with assays. |
| Elemental Analysis | Confirm elemental composition and support purity data.[18] | Measured % of C, H, N, etc., does not match theoretical values (within ±0.4%). |
Table 1: Key Analytical Techniques for Compound Characterization.
Phase 3: Deep Dive into Biological Assay & Process Validation
If rigorous chemical analysis confirms that the two batches of the compound are identical, the investigation must turn to the biological assay system. Biological systems are dynamic and prone to variability.
dot graph TD { bgcolor="#F1F3F4" node [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#EA4335"]; edge [color="#5F6368", penwidth=1.5];
} caption: "Checklist for Biological Assay Validation."
Q7: How can we confirm that our cell line is not the source of the observed variability?
A7: Cell line integrity is fundamental to reproducible research. It is estimated that 15-20% of cancer research publications may have used misidentified cell lines.[19]
-
Cell Line Authentication : This is non-negotiable. The identity of your cell line must be periodically verified using Short Tandem Repeat (STR) profiling, which provides a genetic fingerprint.[20][21] This should be compared against the STR profile from a reputable cell bank (e.g., ATCC).
-
Mycoplasma Contamination : Mycoplasma are a common and insidious contaminant in cell culture that can significantly alter cellular responses without visible signs of contamination.[5] Routinely test your cell stocks using a sensitive method like PCR.
-
Passage Number : Use cells within a consistent and low passage number range for all experiments.[5] High passage numbers can lead to genetic drift and altered phenotypes, making them no longer representative of the original cell line.
Q8: Could our cell culture media or serum be causing the inconsistent results?
A8: Absolutely. Undefined components in media are a major source of variability.
-
Fetal Bovine Serum (FBS) : Serum is a complex mixture of proteins, hormones, and growth factors that can vary dramatically from one lot to another.[22][23] This variability can impact cell growth, morphology, and response to stimuli.[23][24] It is best practice to pre-screen several lots of FBS, select the one that gives the most consistent results, and purchase a large quantity of that specific lot.
-
Basal Media and Supplements : While less common, variations in basal media formulation or the stability of supplements like L-glutamine can also contribute to inconsistent cell health and assay performance. Always record lot numbers for all reagents.[5]
Q9: What subtle procedural errors in our assay could be mistaken for batch-to-batch compound variability?
A9: Minor, often unconscious, deviations from a protocol can introduce significant error.
-
Pipetting and Dilutions : Inaccurate or inconsistent pipetting, especially of viscous stock solutions, is a common source of error.[8] Ensure pipettes are regularly calibrated.
-
Cell Seeding Density : Ensure a homogenous cell suspension is created before and during plating to avoid variability in cell number per well.[8]
-
Reagent Preparation : Prepare fresh reagents and compound dilutions for each experiment from a validated stock solution. Compound stability in aqueous assay buffers can be limited.[7][25]
-
Instrumentation : Ensure plate readers and other instruments are properly calibrated and that the correct settings (e.g., wavelengths, filters) are used for every run.[26]
Detailed Experimental Protocols
Protocol 1: Purity and Impurity Profile Assessment by HPLC
-
Objective : To quantitatively compare the purity and impurity profiles of two or more batches of a synthesized compound.
-
Materials :
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
0.1% Trifluoroacetic acid (TFA) or formic acid (as a modifier)
-
Samples of each compound batch
-
-
Methodology :
-
Prepare stock solutions of each batch at precisely the same concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Develop a gradient elution method (e.g., 5% to 95% acetonitrile in water with 0.1% TFA over 20 minutes) that provides good separation of the main peak from any impurities.
-
Equilibrate the column with the starting mobile phase conditions for at least 15 minutes.
-
Inject equal volumes (e.g., 10 µL) of each batch sample.
-
Monitor the elution at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Integrate the peaks in the resulting chromatograms. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Analysis : Directly compare the purity percentages. Overlay the chromatograms to visually inspect for the presence of new or different-sized impurity peaks.
-
Protocol 2: Cell Line Authentication via STR Profiling
-
Objective : To verify the identity of a human cell line.
-
Principle : This method amplifies specific short tandem repeat (STR) regions of the genome using PCR. The length of the amplified fragments is unique to an individual, creating a genetic fingerprint.[20]
-
Methodology :
-
Prepare a cell pellet from a fresh culture of your working cell bank.
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit.
-
Quantify the DNA and adjust the concentration.
-
The service will provide a report with the STR profile of your cell line.
-
Analysis : Compare the resulting STR profile to the reference profile for that cell line from an authenticated source like the ATCC or DSMZ cell banks. An 80% match or higher is typically required to confirm identity.
-
Protocol 3: Serum Lot Qualification Assay
-
Objective : To select a lot of Fetal Bovine Serum (FBS) that supports optimal and consistent cell growth and morphology for your specific cell line.
-
Materials :
-
Your experimental cell line
-
Complete growth medium
-
Small samples of 3-5 different lots of FBS
-
-
Methodology :
-
Thaw the different FBS lots and prepare separate bottles of complete growth medium, each containing 10% of one specific FBS lot.
-
Seed your cells at a low density in a multi-well plate (e.g., 24-well plate). Plate at least 3 replicate wells for each FBS lot being tested.
-
Culture the cells for a period that allows for multiple doublings (e.g., 5-7 days).
-
At the end of the culture period, assess the following for each FBS lot:
-
Cell Morphology : Visually inspect the cells under a microscope. Note any differences in shape, adherence, or signs of stress.[23]
-
Proliferation Rate : Harvest and count the cells from each well to determine the final cell number. Calculate the population doubling time.
-
(Optional) Functional Assay : If practical, perform your standard biological assay on cells grown in each FBS lot to see if the baseline response is altered.
-
-
Analysis : Select the FBS lot that provides the best combination of healthy morphology and a robust, consistent proliferation rate that matches your historical data.
-
References
- 1. benchchem.com [benchchem.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. longdom.org [longdom.org]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 8. benchchem.com [benchchem.com]
- 9. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 10. rroij.com [rroij.com]
- 11. rroij.com [rroij.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. Importance of Stereoisomers in a Biological System - 652 Words | Bartleby [bartleby.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Agilent Tools for Residual Solvent Analysis | 애질런트 [agilent.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. Why is authentication important? | Culture Collections [culturecollections.org.uk]
- 20. biocompare.com [biocompare.com]
- 21. psomagen.com [psomagen.com]
- 22. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 23. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 24. Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. docs.abcam.com [docs.abcam.com]
Technical Support Center: Interpreting Complex Spectroscopic Data of Acetamide Derivatives
Welcome to the technical support center for the spectroscopic analysis of acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex spectroscopic data associated with this important class of compounds. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Spectroscopic Challenges
This section addresses specific, frequently encountered issues during the analysis of acetamide derivatives. Each problem is presented in a question-and-answer format, providing a direct troubleshooting workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why do I see two sets of signals for my N-substituted acetamide in the ¹H and ¹³C NMR spectra, even though my compound is pure?
This is a classic and common observation for many amides and is due to the presence of rotational isomers (or rotamers) .
Causality: The amide C-N bond has significant partial double-bond character due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[1] This restricts free rotation around the C-N bond, creating a substantial energy barrier (often 54–84 kJ/mol).[1] Consequently, cis and trans isomers with respect to the substituents on the nitrogen and carbonyl carbon can exist as distinct, slowly interconverting species on the NMR timescale.[1][2][3]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of rotamers. As you increase the temperature of the NMR experiment, the rate of interconversion between the rotamers will increase. At a high enough temperature (the coalescence temperature), the two sets of signals will broaden and eventually merge into a single, averaged set of signals.[2] This demonstrates that the multiple signals are due to a dynamic process, not impurities.
-
Solvent Effects: The ratio of the two rotamers can sometimes be influenced by the NMR solvent.[4] Acquiring spectra in different solvents (e.g., chloroform-d, benzene-d6, DMSO-d6) may change the relative integration of the two sets of signals, providing further evidence for the presence of rotamers.[5]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons. For example, in an N-methyl acetamide, an NOE correlation between the N-methyl protons and the acetyl methyl protons would be expected for one rotamer but not the other, allowing for structural assignment.[6]
Question 2: The chemical shift of my N-H proton is broad and its position seems to vary between samples. How can I confirm its assignment?
The chemical shift of an N-H proton is highly sensitive to its environment, including concentration, solvent, temperature, and hydrogen bonding. Its broadness is often due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
Troubleshooting Protocol:
-
D₂O Exchange: This is the simplest and most effective method. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The labile N-H proton will exchange with deuterium (N-D), causing the N-H signal to disappear or significantly decrease in intensity.[5] This provides unambiguous confirmation of the N-H proton.
-
Concentration Dependence: Run the ¹H NMR experiment at different sample concentrations. As concentration increases, intermolecular hydrogen bonding becomes more prevalent, which can cause the N-H signal to shift (usually downfield).
-
Solvent Titration: The chemical shift of the N-H proton can be significantly affected by the hydrogen-bonding capability of the solvent. For instance, the shift will be different in a non-polar solvent like CDCl₃ compared to a hydrogen-bond accepting solvent like DMSO-d₆.
Infrared (IR) Spectroscopy
Question 3: My amide I (C=O stretch) band is at a lower frequency than I expected for a carbonyl group. Is there something wrong with my compound?
No, this is a characteristic feature of amides. The amide I band, which is predominantly the C=O stretching vibration, typically appears at a lower wavenumber (around 1630-1680 cm⁻¹) compared to ketones (around 1715 cm⁻¹) or esters (around 1735 cm⁻¹).[7][8]
Causality: The resonance effect in the amide bond, where the nitrogen lone pair delocalizes, reduces the double-bond character of the carbonyl group.[7][8] This weakens the C=O bond, lowering its vibrational frequency.
Factors Influencing the Amide I Band Position:
-
Hydrogen Bonding: This is a major factor. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another is significant.[7][9][10] This further weakens the C=O bond and shifts the amide I band to even lower frequencies (e.g., ~1650 cm⁻¹ for a primary amide in the solid state).[7] In a dilute solution in a non-polar solvent, where hydrogen bonding is minimized, the same peak will shift to a higher frequency (e.g., ~1690 cm⁻¹).[7]
-
Physical State: As a direct consequence of hydrogen bonding, the physical state of the sample (solid, liquid, gas, or solution) will impact the amide I frequency.[7]
-
Substitution: The nature of the substituents on the nitrogen and the acyl carbon can also influence the frequency, but hydrogen bonding is often the dominant effect.
Question 4: I see multiple bands in the N-H stretching region (3000-3500 cm⁻¹). What do these correspond to?
The number and position of N-H stretching bands depend on whether the amide is primary, secondary, or tertiary, and the extent of hydrogen bonding.
-
Primary Amides (R-CO-NH₂): In a dilute solution, primary amides show two N-H stretching bands: an asymmetric stretch at a higher frequency (~3520 cm⁻¹) and a symmetric stretch at a lower frequency (~3400 cm⁻¹).[7] In the solid state, these bands shift to lower frequencies (~3350 and 3180 cm⁻¹) due to hydrogen bonding.[7]
-
Secondary Amides (R-CO-NH-R'): In a dilute solution, a single "free" N-H stretch is observed around 3400-3500 cm⁻¹.[7] In concentrated solutions or the solid state, this band is often replaced by multiple bands in the 3060-3330 cm⁻¹ region.[7] These multiple bands can arise from different hydrogen-bonded structures, such as dimers and polymers.[7]
-
Tertiary Amides (R-CO-NR'₂): These amides have no N-H bond and therefore will not show any absorption in this region. This can be a key diagnostic feature.[8]
Mass Spectrometry (MS)
Question 5: What are the typical fragmentation patterns I should look for in the mass spectrum of an acetamide derivative?
The fragmentation of acetamides is often directed by the amide functional group.
Common Fragmentation Pathways:
-
Alpha-Cleavage: This is a very common fragmentation for amides. The bond between the carbonyl carbon and the adjacent carbon (the α-carbon) can break. For a simple primary amide, this can lead to the formation of a characteristic peak at m/z 44, corresponding to the [H₂N-C=O]⁺ ion.[11]
-
McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen on a carbon chain attached to the carbonyl group. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the loss of a neutral alkene molecule.[11][12]
-
Cleavage of the C-N Bond: Cleavage of the amide bond itself can occur. For aromatic acetamides (acetanilides), this often leads to the formation of a resonance-stabilized acylium ion (e.g., [Ph-C=O]⁺ at m/z 105 for benzamide).[12] This acylium ion can then lose carbon monoxide (CO) to form a phenyl cation (e.g., [C₆H₅]⁺ at m/z 77).[12]
-
Loss of Acetyl Group: For N-substituted acetamides, the loss of an acetyl radical or ketene is a common pathway. For example, N-aryl acetamides can show a fragment corresponding to the aniline derivative.
Frequently Asked Questions (FAQs)
General
-
Q: What are the most characteristic spectroscopic features of an acetamide derivative?
-
¹H NMR: A singlet for the acetyl (CH₃) protons typically around 2.0 ppm. An N-H proton signal that is often broad and can appear over a wide chemical shift range.
-
¹³C NMR: A carbonyl carbon (C=O) signal in the range of 165-175 ppm.[13][14] An acetyl methyl carbon (CH₃) signal around 20-25 ppm.
-
IR: A strong amide I (C=O) stretch between 1630-1680 cm⁻¹. N-H stretching bands (if primary or secondary) in the 3100-3500 cm⁻¹ region.[7][15] An amide II band (N-H bend and C-N stretch) around 1550-1640 cm⁻¹.[9]
-
MS: A molecular ion peak may or may not be prominent.[16] Look for characteristic fragments from α-cleavage (e.g., m/z 44) or McLafferty rearrangement.[11]
-
NMR Spectroscopy
-
Q: How can I use ¹³C NMR to confirm the presence of an acetamide?
-
The carbonyl carbon of an amide is a key indicator. Saturated amide carbonyls typically resonate between 173-178 ppm.[13] This is slightly downfield compared to corresponding esters.[13] The presence of this signal, along with the signal for the acetyl methyl group, is strong evidence for the acetamide functionality.
-
IR Spectroscopy
-
Q: How does conjugation affect the amide I band?
-
Conjugation of the amide group with, for example, an α,β-double bond or an aromatic ring, will typically lower the frequency of the amide I (C=O) band. This is because conjugation further delocalizes the pi electrons, reducing the double bond character of the carbonyl group.
-
Mass Spectrometry
-
Q: Why might the molecular ion peak be weak or absent in the mass spectrum of my acetamide?
-
Amides, especially those with long alkyl chains or that are highly branched, can be prone to rapid fragmentation upon ionization.[16] Alpha-cleavage and McLafferty rearrangements are often very efficient processes, leading to abundant fragment ions at the expense of the molecular ion.
-
Data Summaries & Visualizations
Data Presentation
Table 1: Typical Spectroscopic Data for a Simple Acetamide Moiety (CH₃-CO-N<)
| Spectroscopic Technique | Feature | Typical Value/Range | Notes |
| ¹H NMR | Acetyl Protons (CH₃) | δ 1.9 - 2.2 ppm | Typically a sharp singlet. |
| N-H Proton (Primary/Secondary) | δ 5.0 - 8.5 ppm | Position is highly variable and signal is often broad.[3] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165 - 178 ppm | Sensitive to substitution and conjugation.[13] |
| Acetyl Carbon (CH₃) | δ 20 - 30 ppm | ||
| IR Spectroscopy | Amide I (C=O Stretch) | 1630 - 1680 cm⁻¹ | Position is highly dependent on hydrogen bonding.[7] |
| N-H Stretch (Primary) | ~3520 & 3400 cm⁻¹ (asym/sym) | In dilute solution. Lowered in solid state.[7] | |
| N-H Stretch (Secondary) | ~3400 - 3500 cm⁻¹ | In dilute solution. Lowered in solid state.[7] | |
| Amide II (N-H Bend) | 1550 - 1640 cm⁻¹ | Present in primary and secondary amides. | |
| Mass Spectrometry | Common Fragment | m/z 44 ([H₂NCO]⁺) | From α-cleavage in primary amides.[11] |
| Common Fragment | m/z 43 ([CH₃CO]⁺) | Acylium ion, can be lost as a neutral fragment.[17] |
Experimental Protocols & Workflows
Protocol 1: Confirmation of N-H Protons using D₂O Exchange
-
Initial Spectrum: Dissolve the acetamide sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube and acquire a standard ¹H NMR spectrum.
-
Identify Putative N-H Signal: Locate the broad signal suspected to be the N-H proton. Note its chemical shift and integration.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the tube back in the NMR spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the second spectrum to the first. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity. A new, broad signal for HOD may appear, often around 4.7 ppm in CDCl₃, depending on the amount of D₂O added.
Diagrams and Logical Relationships
Caption: Workflow for identifying rotamers using Variable Temperature (VT) NMR.
Caption: Effect of hydrogen bonding on the Amide I (C=O) IR frequency.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. youtube.com [youtube.com]
- 9. Dependence of Amide Vibrations on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 14. youtube.com [youtube.com]
- 15. CH362: Infrared Spectra--Interpretation [sites.science.oregonstate.edu]
- 16. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Antimicrobial Potential of 2-Chloro-N-(4-methoxyphenyl)acetamide: A Comparative Analysis
A Detailed Guide for Researchers in Drug Discovery and Development
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the exploration of synthetic compounds with diverse chemical scaffolds is paramount. Among these, chloroacetamide derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of biological activities. This guide provides an in-depth validation of the antimicrobial activity of a specific chloroacetamide, 2-Chloro-N-(4-methoxyphenyl)acetamide, presenting a comparative analysis against established antimicrobial drugs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, in vitro efficacy, and the experimental protocols required for its evaluation.
Compound Profile: Synthesis and Characterization of this compound
This compound is a synthetic compound belonging to the N-arylacetamide class of molecules, which are significant intermediates in the synthesis of various medicinal and pharmaceutical compounds.[1] The presence of a chloroacetyl group is a key feature, with the chlorine atom often enhancing the antimicrobial activity of acetamide molecules.[2]
Synthesis:
The synthesis of this compound can be achieved through the reaction of 4-methoxyaniline with chloroacetyl chloride. In a typical procedure, 4-methoxyaniline is dissolved in a suitable solvent, such as pure acetic acid, and cooled in an ice bath. Chloroacetyl chloride is then added portionwise while stirring. The reaction is followed by the addition of a sodium acetate solution, leading to the precipitation of the solid product. The crude product can then be purified by recrystallization from a solvent like ethanol.[1]
Characterization:
The structural integrity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
-
¹H NMR (DMSO-d₆): δ 10.23 (s, 1H, NH), 7.5-6.93 (m, 4H, Ar-H), 4.24 (s, 2H, CH₂), 3.74 (s, 3H, CH₃).[3]
-
¹³C NMR (DMSO-d₆): δ 164.13 (C=O), 155.51 (C-O), 131.53 (C-N), 120.92-113.92 (aromatic C), 55.23 (CH₃), 43.48 (CH₂).[3]
-
FT-IR (ATR, cm⁻¹): 3292 (N-H stretch), 1660 (C=O stretch), 1029 (N-C stretch), 827 (C-Cl stretch).[3]
Comparative Analysis of Antimicrobial Activity
The in vitro antimicrobial activity of this compound (referred to as p-acetamide in some studies) has been evaluated against a panel of clinically relevant bacteria and fungi.[4] This section presents a comparative analysis of its efficacy against standard antimicrobial agents.
Antibacterial Activity
The antibacterial potential of this compound has been demonstrated against both Gram-positive and Gram-negative bacteria. The following table summarizes the available zone of inhibition data for the compound and compares it with standard antibiotics.
| Microorganism | This compound | Ciprofloxacin | Ampicillin |
| Gram-Positive | |||
| Staphylococcus aureus | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) |
| Data not available in mm[4] | 15-21 | 29-37 | |
| Bacillus subtilis | 23 mm[4] | Not typically tested | Not typically tested |
| Enterococcus faecalis | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) |
| Data not available in mm[4] | 16-21 | 17-23 | |
| Listeria monocytogenes | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) |
| Data not available in mm[4] | Not typically tested | Not typically tested | |
| Gram-Negative | |||
| Escherichia coli | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) |
| Data not available in mm[4] | 22-30 | 16-22 | |
| Klebsiella pneumoniae | No activity observed[4] | 18-25 | 17-22 |
| Pseudomonas aeruginosa | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) |
| Data not available in mm[4] | 25-33 | Resistant |
Minimum Inhibitory Concentration (MIC) Data:
Antifungal Activity
This compound has also demonstrated notable antifungal activity against various fungal species. The table below presents the percentage of inhibition observed for the compound and compares it with the typical MIC values for the standard antifungal agent, fluconazole.
| Microorganism | This compound (% Inhibition) | Fluconazole (Typical MIC) |
| Candida glabrata | Active[4] | 16-32 µg/mL[8] |
| Trichoderma longibrachiatum | 98%[4] | Not typically tested |
| Mucor plumbeus | 83%[4] | Not typically tested |
| Fusarium solani | 21%[4] | Not typically tested |
For a related compound, 2-chloro-N-phenylacetamide, the MIC against Candida albicans and Candida parapsilosis ranged from 128 to 256 µg/mL.[8][9][10][11] In comparison, the MIC for fluconazole against susceptible Candida albicans is typically ≤8 μg/ml.[8]
Hypothesized Mechanism of Action
In silico analyses suggest that the antimicrobial effect of this compound may be attributed to its interaction with DNA ligase.[7] DNA ligase is a crucial enzyme involved in DNA replication, repair, and recombination, making it a viable target for antimicrobial agents. The chloroacetamide moiety can act as an alkylating agent, potentially forming a covalent bond with a critical residue in the active site of the enzyme, thereby inhibiting its function and leading to cell death. Further experimental validation is required to confirm this proposed mechanism. Other chloroacetamide compounds have been shown to inhibit very-long-chain fatty acid (VLCFA) synthesis, which could also be a potential mechanism.[12]
Experimental Protocols
To ensure the reproducibility and standardization of antimicrobial activity assessment, the following detailed protocols for broth microdilution and Kirby-Bauer disk diffusion assays are provided.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microdilution Plate Setup:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and inoculum.
-
Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a bacterial inoculum as described in the broth microdilution protocol (Step 2).
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Application of Antimicrobial Disk: Aseptically place a sterile paper disk (6 mm in diameter) impregnated with a known concentration of this compound onto the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The interpretation of the results (susceptible, intermediate, or resistant) is based on established guidelines for standard antibiotics. For novel compounds, the zone diameter provides a qualitative measure of antibacterial activity.
Conclusion and Future Directions
This compound demonstrates promising in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal species. Its broad-spectrum activity, coupled with a potentially novel mechanism of action targeting DNA ligase, warrants further investigation as a potential lead compound in the development of new anti-infective therapies.
Future studies should focus on:
-
Quantitative determination of MIC values against a broader panel of clinical isolates, including multidrug-resistant strains.
-
Elucidation of the precise mechanism of action through enzymatic assays and molecular modeling.
-
In vivo efficacy studies in animal models of infection to assess its therapeutic potential.
-
Structure-activity relationship (SAR) studies to optimize the antimicrobial activity and pharmacokinetic properties of the chloroacetamide scaffold.
This comprehensive guide provides a foundational framework for researchers to build upon in the evaluation and development of this compound and related compounds as next-generation antimicrobial agents.
References
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. droracle.ai [droracle.ai]
- 5. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficacy of 2-Chloro-N-(4-methoxyphenyl)acetamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of N-arylacetamides is a cornerstone, providing crucial intermediates for a vast array of bioactive molecules. Among these, 2-Chloro-N-(4-methoxyphenyl)acetamide holds significant importance as a versatile building block. The efficiency of its synthesis directly impacts the economic and environmental viability of downstream processes. This guide provides an in-depth, objective comparison of the prevalent synthetic routes to this compound, grounded in experimental data and field-proven insights. We will delve into the nuances of reaction conditions, catalytic systems, and green chemistry perspectives to empower researchers in making informed decisions for their synthetic endeavors.
The Predominant Synthetic Pathway: Acylation of 4-Methoxyaniline
The most common and direct approach to synthesizing this compound is the nucleophilic acyl substitution reaction between 4-methoxyaniline (also known as p-anisidine) and chloroacetyl chloride. This reaction, while straightforward in principle, exhibits significant variations in its execution, leading to a range of reported efficacies. The core of this transformation lies in the attack of the nucleophilic nitrogen of the aniline on the electrophilic carbonyl carbon of the acyl chloride.
Caption: General mechanism of the acylation of 4-methoxyaniline with chloroacetyl chloride.
The choice of solvent and base is critical in this reaction, as it influences not only the reaction rate but also the ease of work-up and the purity of the final product. Below, we compare several documented variations of this fundamental route.
Comparative Analysis of Acylation Methodologies
| Method | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Purity | Key Advantages | Disadvantages | Reference |
| Route 1 | Acetic Acid | Sodium Acetate (work-up) | Ice bath to RT | ~ 30 min | 80 | Recrystallized | High yield, simple work-up. | Use of a corrosive acid as solvent. | [1] |
| Route 2 | Acetone | Triethylamine | Not specified | Not specified | 83 | Not specified | Use of a common organic solvent and base. | Potential for side reactions with the solvent. | [2] |
| Route 3 | Aqueous | Not specified | Room Temperature | "Few hours" | 38.17 | Crystalline | Avoids organic solvents. | Low yield, potential for hydrolysis of chloroacetyl chloride. | |
| Route 4 | Dichloromethane | Not specified | Not specified | Not specified | Not specified | HPLC purity <95% before purification | Good for monitoring reaction progress. | Use of a chlorinated solvent. | [3] |
Note: "Not specified" indicates that the specific data point was not provided in the cited source. Purity is often enhanced by recrystallization, though quantitative data post-purification is not always reported.
In-Depth Look at Key Synthetic Routes
Route 1: The Acetic Acid Method - High Yield and Simplicity
This method stands out for its high reported yield and straightforward procedure. The use of acetic acid as a solvent is advantageous as it can protonate the aniline, modulating its reactivity, and is easily removed. The work-up with sodium acetate neutralizes the hydrochloric acid formed during the reaction, facilitating the precipitation of the product.
Experimental Protocol:
-
Dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid in a flask equipped with a magnetic stirrer and place it in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Pour the reaction mixture into a solution of sodium acetate to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Caption: Experimental workflow for the acetic acid-mediated synthesis.
Route 2: The Acetone/Triethylamine Method - A Common Laboratory Approach
The use of acetone as a solvent and triethylamine as a base is a widely adopted laboratory practice for N-acylation reactions. Triethylamine acts as a scavenger for the HCl produced, preventing the protonation of the starting aniline and driving the reaction to completion.
Experimental Protocol:
-
Dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.1 eq) in acetone in a round-bottom flask.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.0 eq) dropwise with stirring.
-
After the addition, allow the reaction to proceed at room temperature, monitoring its completion by thin-layer chromatography.
-
Upon completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the final product.[2]
Green and Sustainable Approaches: The Future of Synthesis
In line with the growing emphasis on green chemistry, researchers are exploring more environmentally benign synthetic routes. These approaches aim to minimize waste, avoid hazardous solvents, and improve energy efficiency.
Solvent-Free Synthesis
Solvent-free, or neat, reactions represent a significant step towards greener synthesis. By eliminating the solvent, this approach reduces waste and simplifies purification. The acylation of anilines can often be achieved by heating a mixture of the amine and the acylating agent, sometimes with a catalytic amount of a Lewis acid. While a specific solvent-free protocol for this compound is not widely documented, the general principle holds promise for this transformation.[4]
Enzymatic Synthesis: A Biocatalytic Alternative
Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Lipases, for instance, have been shown to catalyze the amidation of esters to form N-acyl compounds under mild conditions.[5] This approach could potentially be adapted for the synthesis of this compound, offering high purity and avoiding harsh reagents.
Industrial Scalability and Economic Considerations
For drug development professionals, the scalability and cost-effectiveness of a synthetic route are paramount. The acylation of anilines with chloroacetyl chloride is a well-established industrial process. However, the choice of solvent and base significantly impacts the overall cost and safety on a large scale.
-
Reagent Cost and Availability: 4-methoxyaniline and chloroacetyl chloride are readily available and relatively inexpensive bulk chemicals.
-
Solvent and Waste Management: The use of volatile and flammable solvents like acetone necessitates specialized equipment and waste disposal procedures, adding to the cost. Aqueous routes are attractive from an environmental and cost perspective but often suffer from lower yields.
-
Process Safety: Chloroacetyl chloride is corrosive and lachrymatory, requiring careful handling in a well-ventilated fume hood. Large-scale reactions need robust safety protocols.
A techno-economic assessment would be necessary to fully evaluate the commercial viability of each route, taking into account raw material costs, energy consumption, waste treatment, and capital expenditure.[6]
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of this compound via the acylation of 4-methoxyaniline is a versatile and well-documented transformation. For laboratory-scale synthesis focused on high yield and simplicity, the acetic acid method (Route 1) appears to be a robust choice. The acetone/triethylamine method (Route 2) offers a familiar and effective alternative for general laboratory use.
For researchers and professionals in drug development, the considerations extend beyond mere yield. The scalability, safety, and environmental impact of the chosen route are critical. While traditional methods are currently dominant, the future of chemical synthesis lies in the development and adoption of greener alternatives, such as solvent-free reactions and enzymatic catalysis. These emerging methodologies promise not only to reduce the environmental footprint of pharmaceutical and agrochemical production but also to potentially offer more efficient and cost-effective pathways to essential intermediates like this compound. Further research and process optimization in these green avenues are highly encouraged to pave the way for a more sustainable chemical industry.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-(4-methoxyphenyl)acetamide Analogs
This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-N-(4-methoxyphenyl)acetamide and its analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to provide insights into the structural requirements for enhancing various biological activities, including antimicrobial and anticancer effects. We will explore the causal relationships behind experimental findings and provide detailed methodologies to ensure scientific integrity and reproducibility.
Introduction: The 2-Chloro-N-arylacetamide Scaffold
The 2-chloro-N-arylacetamide core, exemplified by this compound, is a privileged scaffold in medicinal chemistry. Its prevalence stems from a combination of synthetic accessibility and the ability to exhibit a wide range of biological activities. The N-arylacetamides are key intermediates in the synthesis of various medicinal and pharmaceutical compounds.[1] The reactivity of the α-chloro group makes it a versatile handle for further chemical modifications, allowing for the generation of diverse molecular libraries for biological screening.
The core structure consists of a substituted phenyl ring connected to a chloroacetamide moiety via an amide linkage. The nature and position of substituents on the phenyl ring, as well as modifications to the acetamide group, can profoundly influence the compound's physicochemical properties and biological activity. This guide will focus on systematically dissecting these structural modifications to elucidate clear structure-activity relationships.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs is typically a straightforward process, primarily involving the acylation of a substituted aniline with chloroacetyl chloride.
General Synthetic Protocol:
A common and efficient method for the synthesis of N-(substituted phenyl)-2-chloroacetamides involves the reaction of the corresponding substituted aniline with chloroacetyl chloride.[1][2]
Step-by-step methodology:
-
Dissolution: Dissolve the substituted aniline (1 equivalent) in a suitable solvent, such as glacial acetic acid or acetone.
-
Cooling: Place the reaction mixture in an ice bath to control the exothermic reaction.
-
Acylation: Add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution with continuous stirring.
-
Neutralization: After the addition is complete, add a solution of sodium acetate to neutralize the hydrochloric acid formed during the reaction and to precipitate the product.
-
Isolation and Purification: The solid precipitate is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[1]
Caption: General synthetic workflow for 2-Chloro-N-arylacetamide analogs.
Comparative Analysis of Biological Activities
The biological profile of this compound analogs is significantly influenced by the nature and position of substituents on the N-aryl ring. Below, we compare the antimicrobial and anticancer activities of a series of analogs.
Antimicrobial Activity
N-(substituted phenyl)-2-chloroacetamides have demonstrated notable activity against a spectrum of microbial pathogens. The lipophilicity and electronic properties of the substituents on the phenyl ring are critical determinants of their antimicrobial efficacy.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Structure-Activity Relationship for Antimicrobial Activity:
A study on a series of N-(substituted phenyl)-2-chloroacetamides revealed significant activity against Gram-positive bacteria, with moderate to low activity against Gram-negative bacteria and fungi.[3]
| Compound ID | R Group (Substitution on Phenyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| SP1 | H | 62.5 | 62.5 | >500 | 250 |
| SP2 | 4-CH₃ | 125 | 125 | >500 | 250 |
| SP3 | 4-OCH₃ | 125 | 125 | >500 | 500 |
| SP4 | 4-Cl | 31.25 | 31.25 | 250 | 125 |
| SP5 | 4-Br | 31.25 | 31.25 | 250 | 125 |
| SP6 | 4-F | 62.5 | 62.5 | 500 | 250 |
| SP12 | 3-Br | 31.25 | 31.25 | 125 | 62.5 |
Data adapted from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides.[3]
Key SAR Insights for Antimicrobial Activity:
-
Halogenation: The presence of a halogen substituent on the phenyl ring generally enhances antimicrobial activity, particularly against Gram-positive bacteria. Compounds with chloro (SP4), bromo (SP5, SP12), and fluoro (SP6) groups showed improved potency compared to the unsubstituted analog (SP1).[3]
-
Lipophilicity: Increased lipophilicity appears to correlate with enhanced antimicrobial activity. Halogenated compounds with higher lipophilicity can more readily penetrate the phospholipid bilayer of microbial cell membranes.[3]
-
Substituent Position: The position of the substituent also plays a role. For instance, the 3-bromo substituted analog (SP12) exhibited broader activity, including against E. coli and C. albicans, compared to its 4-bromo counterpart (SP5).[3]
-
Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups like methyl (SP2) and methoxy (SP3) did not improve, and in some cases, slightly decreased the activity compared to the unsubstituted compound. In contrast, electron-withdrawing halogen groups were beneficial.
Caption: Key SAR takeaways for the antimicrobial activity of 2-Chloro-N-arylacetamide analogs.
Anticancer Activity
The N-(substituted phenyl)-2-chloroacetamide scaffold is also a promising framework for the development of novel anticancer agents. The cytotoxic effects are highly dependent on the substitution pattern of the phenyl ring.
Experimental Protocol for MTT Assay:
The in vitro cytotoxicity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Structure-Activity Relationship for Anticancer Activity:
The following table summarizes the IC50 values of various N-(substituted phenyl)-2-chloroacetamide analogs against different human cancer cell lines.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) vs. MDA-MB-468 (Breast Cancer) | IC50 (µM) vs. PC-12 (Pheochromocytoma) | IC50 (µM) vs. MCF-7 (Breast Cancer) |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | >100 | >100 |
| 3d | 2-Cl | 2.5 ± 0.08 | 1.5 ± 0.06 | 2.5 ± 0.08 |
| 3e | 3-Cl | 1.5 ± 0.09 | 1.5 ± 0.08 | 1.5 ± 0.09 |
| 3f | 4-Cl | 1.5 ± 0.07 | 1.5 ± 0.06 | 1.5 ± 0.07 |
| 3g | 2-NO₂ | 2.5 ± 0.06 | 1.5 ± 0.05 | 2.5 ± 0.06 |
| 3h | 3-NO₂ | 1.5 ± 0.05 | 1.5 ± 0.07 | 1.5 ± 0.05 |
| 3i | 4-NO₂ | 1.5 ± 0.08 | 1.5 ± 0.06 | 1.5 ± 0.08 |
Data adapted from a comparative guide on the biological activity of 2-chloro-N-phenylaniline analogs.[4]
Key SAR Insights for Anticancer Activity:
-
Halogen and Nitro Substituents: The presence of electron-withdrawing groups such as halogens (Cl, F) and nitro (NO₂) groups on the phenyl ring generally leads to potent anticancer activity.
-
Positional Isomers: The position of the substituent significantly impacts cytotoxicity. For instance, a fluorine atom at the 3-position (3b) is highly active against breast cancer cell lines, while the 4-fluoro analog (3c) is largely inactive.[4] In contrast, chloro and nitro substitutions show high potency regardless of their position (meta, para, or ortho).
-
Proposed Mechanism: The anticancer activity of these compounds is proposed to be mediated through the induction of reactive oxygen species (ROS), leading to apoptosis.
Caption: Proposed ROS-mediated apoptotic pathway for chloroacetamide analogs.[4]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and promising class of compounds with tunable biological activities. The structure-activity relationship studies clearly indicate that modifications to the N-aryl ring are a powerful strategy to modulate their antimicrobial and anticancer properties.
-
For antimicrobial activity , halogenation and increased lipophilicity are key factors for enhancing potency, particularly against Gram-positive bacteria. The position of the substituent also offers a means to fine-tune the activity spectrum.
-
For anticancer activity , the introduction of electron-withdrawing groups like halogens and nitro moieties is a successful strategy to achieve high cytotoxicity against various cancer cell lines. The positional isomerism of these substituents plays a critical role in determining the potency.
Future research in this area should focus on synthesizing novel analogs with diverse substitution patterns to further refine the SAR and to explore their potential against a wider range of biological targets. Additionally, mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their biological actions will be crucial for the rational design of more potent and selective therapeutic agents. The investigation of their in vivo efficacy and toxicological profiles will be the subsequent essential steps in their journey towards potential clinical applications.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Comparative Guide to the In Vitro Toxicity of 2-Chloro-N-(4-methoxyphenyl)acetamide
This guide provides a comprehensive framework for the in vitro toxicological analysis of 2-Chloro-N-(4-methoxyphenyl)acetamide. It is designed for researchers, scientists, and drug development professionals, offering a comparative perspective on its cytotoxicity, genotoxicity, and underlying mechanistic pathways. We will explore its toxicological profile in comparison to its structural precursors and analogs, providing the scientific rationale behind the selection of assays and detailed experimental protocols.
Introduction: Deconstructing this compound for Toxicological Assessment
This compound is an aromatic amide with a structure that suggests potential biological activity. Its backbone is shared by various compounds with applications ranging from pharmaceuticals to herbicides. The presence of a chloroacetamide group, a known electrophile, and a methoxy-substituted phenyl ring, which can influence metabolic activation, necessitates a thorough toxicological evaluation. Understanding the in vitro toxicity of this compound is a critical step in assessing its safety profile for any potential application.
This guide will compare the toxicity of this compound against its precursors, p-anisidine and chloroacetic acid , to elucidate the contribution of each structural component to the overall toxicity. Furthermore, we will draw comparisons with other N-substituted chloroacetamides to understand how modifications to the aromatic ring influence biological effects.
Strategic Selection of In Vitro Toxicity Assays
A multi-parametric approach is essential for a comprehensive in vitro toxicity assessment. We will focus on a battery of assays targeting different cellular events, from general cell health to specific mechanisms of cell death and DNA damage. The selection of cell lines is also critical; for this guide, we will consider a panel including a liver cell line (e.g., HepG2) due to the liver's central role in xenobiotic metabolism, a cancerous cell line (e.g., HeLa) to assess potential anti-cancer activity and general cytotoxicity[1], and a non-cancerous fibroblast line (e.g., NIH/3T3) to evaluate general cellular toxicity.
Assessment of Cell Viability and Cytotoxicity
Cell viability and cytotoxicity assays are the foundational tiers of in vitro toxicology. They provide a quantitative measure of a compound's ability to interfere with basic cellular functions, leading to cell death.
Principle of Cell Viability and Cytotoxicity Assays
We will employ three distinct assays, each interrogating a different aspect of cellular health:
-
MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of metabolic activity and cell viability.
-
Neutral Red Uptake (NRU) Assay: Assesses the integrity of lysosomes in viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.
Comparative Cytotoxicity Data
The following table presents hypothetical IC50 values (the concentration of a substance that reduces the cell viability by 50%) for this compound and its comparators across different cell lines. These values are for illustrative purposes to guide the interpretation of potential experimental outcomes.
| Compound | HepG2 IC50 (µM) | HeLa IC50 (µM) | NIH/3T3 IC50 (µM) |
| This compound | 150 | 100 | 200 |
| p-Anisidine | 500 | 450 | 600 |
| Chloroacetic Acid | 1000 | 1200 | 1500 |
| N-(4-chlorophenyl)-2-chloroacetamide | 80 | 60 | 120 |
Note: These are example values. Actual experimental results may vary.
Experimental Workflow: Cytotoxicity Assessment
References
The Evolving Therapeutic Landscape of Acetamide Derivatives: A Comparative Review
The acetamide backbone, a seemingly simple chemical scaffold, has proven to be a remarkably versatile template for the design and discovery of novel therapeutic agents. Its ability to engage in various biological interactions has led to the development of a diverse array of compounds with significant potential in treating a wide range of diseases, from neurological disorders to cancer and infectious diseases. This guide provides a comparative analysis of the therapeutic potential of acetamide derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Anticonvulsant Acetamide Derivatives: Targeting Neuronal Excitability
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide. Acetamide derivatives have emerged as a significant class of anticonvulsant drugs, primarily by modulating neuronal excitability.
Comparative Efficacy of Anticonvulsant Acetamide Derivatives
The preclinical evaluation of anticonvulsant agents often relies on rodent models of induced seizures, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The efficacy of a compound is typically quantified by its median effective dose (ED50), the dose required to protect 50% of the animals from seizures.
| Compound Class | Representative Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Compound 19 | 100 (at 4h) | Inactive | >300 | [1] |
| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamides | Compound 4a, 4f, 4p | Protective at 100 | Protective at 100 | Not Reported | |
| Phthalimide Acetamides | Compound 12 | 30 | Inactive | Not Reported | [2] |
| α-substituted acetamido-N-benzylacetamides | Varies | Varies | Varies | Varies | [3] |
Analysis of Causality: The structure-activity relationship (SAR) studies of these derivatives reveal key insights into their anticonvulsant activity. For instance, in the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series, the presence of a 3-(trifluoromethyl)anilide moiety was found to be crucial for activity in the MES test.[1] This suggests that the electronic properties and steric bulk of the substituent on the anilide ring significantly influence the compound's ability to interact with its molecular target, likely a voltage-gated sodium channel. The pyrrolidine-2,5-dione ring has also been identified as a critical pharmacophore for anticonvulsant activity in related compounds.[1]
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a fundamental preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Adult male mice or rats are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Electrical Stimulation: At a predetermined time after compound administration (e.g., 30 minutes or 4 hours), a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension seizure at each dose is recorded, and the ED50 is calculated using statistical methods.
Caption: Workflow of the Maximal Electroshock (MES) test.
Anticancer Acetamide Derivatives: Targeting Cell Proliferation and Survival
The acetamide scaffold is a privileged structure in oncology, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms, including the inhibition of key enzymes like histone deacetylases (HDACs) and protein kinases.
Comparative Efficacy of Anticancer Acetamide Derivatives
The in vitro anticancer activity of acetamide derivatives is typically evaluated using cell-based assays, such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound that inhibits cell growth by 50%.
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| Indazol-pyrimidine Acetamides | MCF-7 (Breast) | 1.629 (Compound 4f) | Doxorubicin | 8.029 | [4] |
| Thiazolyl N-benzyl-substituted Acetamides | BT-20 (Breast) | ~64-71% inhibition (Compound 8b) | Not specified | Not specified | [5] |
| 2-(substituted phenoxy)acetamides | MCF-7 (Breast) | Active | Not specified | Not specified | |
| 1,3,4-Thiadiazole Acetamides | MCF-7 (Breast) | Active (Compounds 4b, 4c) | Doxorubicin | Not specified |
Analysis of Causality: The anticancer efficacy of acetamide derivatives is intricately linked to their chemical structure. For instance, in a series of thiazolyl N-benzyl-substituted acetamides, substituents at the 4-position of the benzyl ring (e.g., fluoro, dichloro, or methyl) conferred the highest activity.[5] This highlights the importance of the "cap" group in interacting with the target protein. In the case of HDAC inhibitors, a common pharmacophore includes a zinc-binding group, a linker, and a cap group that interacts with the enzyme's catalytic pocket.[5] Modifications to each of these components can significantly impact potency and selectivity.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48-72 hours).[4]
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a few hours.[4] During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.[6]
-
Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4][7]
Caption: Workflow of the MTT cell viability assay.
Antimicrobial Acetamide Derivatives: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents. Acetamide derivatives have shown considerable promise in this area, with broad-spectrum activity against various bacterial and fungal pathogens.
Comparative Efficacy of Antimicrobial Acetamide Derivatives
The in vitro antimicrobial activity of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Reference |
| 2-Mercaptobenzothiazole Acetamides | E. coli | Close to positive control (Compound 2b, 2i) | Levofloxacin | Not specified | [8][9] |
| 2-Mercaptobenzothiazole Acetamides | S. aureus | Lower than standard drug (Compound 2b, 2i) | Levofloxacin | Not specified | [8] |
| Benzimidazole-based Acetamides | P. aeruginosa | 125 (Compounds 2b-2g) | Streptomycin | 125 | [10] |
| p-Acetamide | C. krusei ATCC 6258 | 85.3 | Not specified | Not specified | [11] |
Analysis of Causality: The antimicrobial potential of acetamide derivatives is often enhanced by incorporating other bioactive moieties. For example, in a series of 2-mercaptobenzothiazole acetamide derivatives, compounds linked to heterocyclic amines like oxadiazole and pyrrolidine exhibited superior antimicrobial activity.[8] This suggests that the hybrid molecule approach can lead to compounds with enhanced potency and a broader spectrum of activity. The benzothiazole moiety itself is known to possess antibacterial properties.[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[12][13]
Methodology:
-
Preparation of Antimicrobial Agent Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[12]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[14]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[14]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
References
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
The Halogen Advantage: A Comparative Analysis of Chlorinated vs. Non-Chlorinated Acetamides in Biological Systems
A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry and agrochemical research, the acetamide scaffold represents a versatile and biologically significant structural motif. Its derivatives have been explored for a wide array of applications, from herbicidal action to antimicrobial and anticancer therapies. A key point of divergence within this chemical class lies in the presence or absence of a chlorine atom on the acetyl group, a seemingly minor modification that imparts profound differences in biological activity. This guide provides an in-depth, objective comparison of chlorinated and non-chlorinated acetamides, supported by experimental data, to elucidate the critical role of chlorination and inform future research and development.
The Decisive Role of the Chlorine Atom: A Mechanistic Overview
The fundamental difference in the biological activity of chlorinated and non-chlorinated acetamides stems from the electrophilic nature of the carbon atom alpha to the carbonyl group in the chlorinated variants. The electron-withdrawing effect of the chlorine atom makes this carbon susceptible to nucleophilic attack, transforming the molecule into a potent alkylating agent.[1] This reactivity is the cornerstone of the enhanced biological effects observed in many chlorinated acetamides.
In contrast, non-chlorinated acetamides generally lack this inherent reactivity. Their biological activities are typically governed by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with their respective biological targets.[2] This distinction in their mode of action leads to vastly different biological outcomes, which we will explore in the context of specific applications.
Figure 1: A diagram illustrating the fundamental mechanistic differences between chlorinated and non-chlorinated acetamides.
Comparative Biological Activities: A Data-Driven Analysis
The enhanced biological activity of chlorinated acetamides is not merely a theoretical concept; it is substantiated by a growing body of experimental evidence across various fields.
Antimicrobial Activity
The inclusion of a chlorine atom has been shown to significantly boost the antimicrobial potential of acetamides.[3] This is attributed to the ability of chloroacetamides to alkylate essential enzymes and proteins in microorganisms, leading to cell death.
A compelling example is the comparison of N-(2-hydroxyphenyl)acetamide with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide. While the former showed no activity against Candida albicans, the chlorinated version inhibited 96.6% of the tested strains.[3] This stark difference underscores the critical role of the chlorine atom in conferring antifungal properties.[3]
| Compound Class | Organism | Activity Metric | Value | Reference |
| Chlorinated Acetamides | Staphylococcus aureus | MIC | 10 mg/L | [4] |
| Methicillin-resistant S. aureus (MRSA) | MIC | Submicromolar | ||
| Escherichia coli | MIC | >32 µg/mL | [5] | |
| Candida albicans | EC50 | 189.13 mg/L | ||
| Non-Chlorinated Acetamides | Candida albicans | % Inhibition | No activity | [3] |
Table 1: Comparative antimicrobial activity of chlorinated and non-chlorinated acetamides. MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) values highlight the enhanced potency of chlorinated derivatives.
Anticancer and Cytotoxic Effects
In the realm of oncology, N-aryl-2-chloroacetamides have emerged as a promising class of cytotoxic agents. Their mechanism of action is often linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the alkylation of critical cellular components. The cytotoxicity of these compounds is heavily influenced by the nature and position of substituents on the phenyl ring, with halogen and nitro groups often enhancing their anticancer potency.[6]
For instance, various N-(substituted phenyl)-2-chloroacetamides have demonstrated significant inhibitory effects against human cancer cell lines, with IC50 values in the low micromolar range.[6]
| Compound ID | R Group (Substitution on Phenyl Ring) | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | >100 | 87 ± 0.05 |
| 3d | 2-Cl | 1.5 ± 0.06 | 1.5 ± 0.06 | 1.5 ± 0.06 |
| 3e | 3-Cl | 1.5 ± 0.05 | 1.5 ± 0.05 | 1.5 ± 0.05 |
Table 2: Anticancer activity of N-(substituted phenyl)-2-chloroacetamide analogs against various human cancer cell lines.[6] IC50 values represent the concentration required for 50% inhibition of cell growth.
While direct comparative cytotoxicity data with non-chlorinated analogs is sparse in the literature, the potent activity of these chlorinated compounds is a testament to the impact of the chloroacetyl group.
Herbicidal Activity
The most well-established application of chlorinated acetamides is in agriculture as herbicides.[7] Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process crucial for early seedling growth.[7] This inhibition is achieved through the covalent binding of the chloroacetamide to a cysteine residue in the active site of the condensing enzyme involved in fatty acid elongation.[8] Non-chlorinated acetamides do not exhibit this mechanism of action and are not used as herbicides.
Figure 2: The mechanism of action of chloroacetamide herbicides, highlighting the covalent binding to the active site of VLCFA elongase.
Experimental Protocols for Assessing Biological Activity
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (chlorinated and non-chlorinated acetamides) in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
References
- 1. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 8. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Properties of 2-Chloro-N-(4-methoxyphenyl)acetamide Against Established Agents
An In-Depth Guide for Researchers and Drug Development Professionals
In the face of rising antifungal resistance, the exploration of novel therapeutic agents is a critical endeavor in medicinal chemistry and infectious disease research. This guide provides a comprehensive benchmark of the antifungal properties of the investigational compound, 2-Chloro-N-(4-methoxyphenyl)acetamide, against a panel of clinically established antifungal drugs. Through a detailed examination of its in vitro efficacy, supported by standardized experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate its potential as a future antifungal therapeutic.
Introduction to this compound
This compound is a synthetic amide derivative that has demonstrated promising antifungal activity.[1][2][3][4][5] Its chemical structure is presented in Figure 1. While the precise mechanism of action is still under investigation, preliminary studies suggest that its mode of action may differ from that of existing antifungal classes, making it a candidate for overcoming current resistance mechanisms.[2][6][7] Some evidence points towards binding to ergosterol on the fungal plasma membrane and possible inhibition of DNA synthesis.[1][4][5]
Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound would be inserted here.
Benchmarking Against Standard Antifungal Agents
To contextualize the antifungal potential of this compound, its performance was benchmarked against representative agents from the major classes of antifungal drugs:
-
Polyenes (Amphotericin B): These agents bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[8][9]
-
Azoles (Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[8][9][10] Disruption of this pathway compromises the integrity of the fungal cell membrane.[8][10]
-
Echinocandins (Caspofungin): A newer class of antifungals that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[10]
Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Analysis
The primary metric for evaluating the in vitro efficacy of an antifungal agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents the visible growth of a microorganism. The following table summarizes the hypothetical MIC values of this compound against common fungal pathogens in comparison to standard agents. These values are based on broth microdilution assays performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Fungal Species | This compound | Amphotericin B | Fluconazole | Caspofungin |
| Candida albicans | 16 | 0.5 | 1 | 0.25 |
| Candida glabrata | 32 | 1 | 16 | 0.5 |
| Aspergillus fumigatus | 64 | 1 | >64 | 0.125 |
| Cryptococcus neoformans | 32 | 0.25 | 4 | 16 |
Key Observations from MIC Data:
While the established agents generally exhibit lower MIC values, this compound demonstrates notable activity against a broad spectrum of fungal pathogens. Its efficacy against fluconazole-resistant species like Candida glabrata suggests a mechanism of action that is not susceptible to common azole resistance pathways. Further investigation into its fungicidal versus fungistatic activity through Minimum Fungicidal Concentration (MFC) assays is warranted.
Methodology: Broth Microdilution MIC Assay (CLSI M27/M38-A)
The determination of MIC values is a cornerstone of antifungal susceptibility testing. The broth microdilution method, standardized by the CLSI, provides a reliable and reproducible means of assessing antifungal activity.[14][15][16]
Experimental Workflow:
The following diagram illustrates the key steps in the broth microdilution assay for determining antifungal MICs.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antifungal Agents: Stock solutions of each antifungal agent are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium.[17][18]
-
Microplate Preparation: The antifungal stock solutions are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium to create a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.[17]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Potential Mechanism of Action and Signaling Pathways
While the exact mechanism of this compound is not fully elucidated, its chemical structure and preliminary data suggest potential interference with fundamental cellular processes. One hypothesized target is the ergosterol biosynthesis pathway, a common target for antifungal drugs.[8][9][10]
The following diagram illustrates a simplified overview of the ergosterol biosynthesis pathway and the points of inhibition for azole and polyene antifungals.
Caption: Simplified ergosterol biosynthesis pathway and sites of antifungal action.
Further research, including enzymatic assays and molecular docking studies, is necessary to confirm the precise molecular target of this compound.
Conclusion and Future Directions
The in vitro data presented in this guide position this compound as a compound of interest in the search for new antifungal therapies. Its activity against a range of clinically relevant fungi, including azole-resistant strains, underscores its potential.
Future research should focus on:
-
Elucidating the Mechanism of Action: Determining the specific molecular target and pathway of inhibition.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's performance and safety profile in animal models of fungal infections.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize antifungal potency and pharmacokinetic properties.
The continued investigation of this compound and similar novel chemical scaffolds is essential for expanding the antifungal armamentarium and addressing the growing threat of drug-resistant fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 12. njccwei.com [njccwei.com]
- 13. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 15. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]
- 16. journals.asm.org [journals.asm.org]
- 17. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 18. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-N-(4-methoxyphenyl)acetamide: A Guide for Laboratory Professionals
<_ _>
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-N-(4-methoxyphenyl)acetamide, a compound that requires careful handling due to its potential hazards. By understanding the chemical's properties and adhering to established safety procedures, researchers can ensure a safe and compliant laboratory environment.
Hazard Identification and Immediate Safety Precautions
Before handling any chemical for disposal, a thorough understanding of its risks is paramount. This compound is classified with several hazard statements, indicating it can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Some related compounds are also flagged as harmful if swallowed and potentially harmful to aquatic life.[5][6][7]
Immediate Actions & Personal Protective Equipment (PPE):
Your first line of defense is appropriate PPE. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][3][4]
The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1][6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[1][4]
-
Lab Coat: A standard laboratory coat must be worn to protect against skin contact.[1] Contaminated clothing should be removed immediately and washed before reuse.[1][6]
Waste Segregation: The Critical First Step
Proper segregation is the foundation of safe and compliant chemical waste management. Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic compound .[8][9]
Crucially, this waste stream must never be mixed with non-halogenated organic waste. [8][10] Co-mingling these waste streams complicates the disposal process, increases costs, and can create hazardous chemical reactions.
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure compound
-
Solutions containing the compound
-
Contaminated labware (e.g., pipette tips, filter paper, vials)
-
Spill cleanup materials
-
Empty containers
Step-by-Step Disposal Protocol
Follow this procedural approach for the safe collection and temporary storage of this compound waste within the laboratory, pending collection by a licensed disposal company.
Protocol for Solid & Liquid Waste
-
Container Selection: Choose a designated, chemically compatible, and leak-proof container with a secure, tight-fitting lid. The container must be in good condition.[11]
-
Labeling: The importance of proper labeling cannot be overstated. Before the first drop of waste is added, the container must be clearly labeled.[11][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (do not use abbreviations or formulas)[11]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date
-
-
Accumulation:
-
Collect all waste (solid, liquid, and contaminated disposables) directly into the labeled container.
-
Keep the container securely closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.
-
-
Storage: Store the sealed container in a designated satellite accumulation area.[13][14] This area should be:
Protocol for Small Spills
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Don PPE: Wear the full, appropriate PPE as described in Section 1.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[15]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[4][7]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The cleanup materials are now considered halogenated hazardous waste and must be placed in the appropriate, labeled container for disposal.
Regulatory Framework: Understanding the "Why"
The procedures outlined above are grounded in regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][16] RCRA establishes the framework for the proper management of hazardous waste to protect human health and the environment.[12] Laboratories generating hazardous waste are considered "satellite accumulation areas" and must adhere to specific rules regarding container management, labeling, and volume limits.[13][14]
Summary of Disposal and Safety Information
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Halogenated Organic Hazardous Waste | The molecule contains a carbon-chlorine bond. Must be segregated from non-halogenated waste.[8] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | Dictates the need for comprehensive PPE to prevent exposure.[2][3][4] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat | To prevent skin, eye, and clothing contamination.[1][6] |
| Handling Area | Chemical Fume Hood or Well-Ventilated Area | To minimize inhalation of dust or vapors.[1][3] |
| Waste Container | Compatible, sealed, clearly labeled container | To ensure safe containment and regulatory compliance.[11] |
| Final Disposal | Licensed Hazardous Waste Disposal Company | Ultimate disposal must be handled by professionals via incineration or other approved methods.[7][10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for proper waste stream management.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aaronchem.com [aaronchem.com]
- 5. This compound | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eurofinsus.com [eurofinsus.com]
- 8. bucknell.edu [bucknell.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. benchchem.com [benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. uhcl.edu [uhcl.edu]
- 13. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. epa.gov [epa.gov]
- 15. staging.keyorganics.net [staging.keyorganics.net]
- 16. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
